2-Benzoyl-1-indanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5323-75-1 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-benzoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H12O2/c17-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(14)18/h1-9,14H,10H2 |
InChI Key |
MENNOJMRPYPXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzoyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Benzoyl-1-indanone, a molecule of interest in medicinal chemistry and materials science. This document details the synthetic route via intramolecular Claisen condensation, provides detailed experimental protocols, and summarizes its key characterization data.
Synthesis of this compound
The primary synthetic route to this compound is through an intramolecular Claisen condensation of a diester precursor. This reaction is a powerful tool in organic synthesis for the formation of cyclic β-keto esters.[1][2]
Reaction Scheme: Intramolecular Claisen Condensation
The synthesis begins with the preparation of a suitable diester, which then undergoes cyclization in the presence of a strong base to yield the target molecule.
Caption: Intramolecular Claisen condensation workflow for this compound synthesis.
Experimental Protocols
Synthesis of this compound via Intramolecular Claisen Condensation
This protocol is adapted from established procedures for similar Claisen condensations.[3]
Materials:
-
Methyl 2-(2-methoxycarbonylbenzyl)benzoate
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of Methyl 2-(2-methoxycarbonylbenzyl)benzoate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or sodium ethoxide (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Characterization of this compound
The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic and physical methods.
Physicochemical Properties
| Property | Value |
| Melting Point | 108 °C[4] |
Spectroscopic Data
While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the analysis of its structural analogue, 2-benzoyl-1,3-indandione, and general spectroscopic principles.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy:
The 1H NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the benzoyl and indanone aromatic rings. The methylene protons of the indanone ring would likely appear as a singlet or a complex multiplet in the aliphatic region (δ 3.0-4.0 ppm). The exact chemical shifts and coupling patterns would depend on the specific substitution and conformation of the molecule.[5][6][7][8][9][10]
13C Nuclear Magnetic Resonance (NMR) Spectroscopy:
The 13C NMR spectrum will exhibit characteristic signals for the carbonyl carbons of the ketone and benzoyl groups in the downfield region (δ 190-210 ppm). Aromatic carbons will resonate in the δ 120-140 ppm range, and the aliphatic methylene carbon of the indanone ring will appear further upfield.[5][11]
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations.[12] For the closely related 2-benzoyl-1,3-indandione, a spectrum is available.[4]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ketone, Indanone) | 1700 - 1725 |
| C=O (Ketone, Benzoyl) | 1660 - 1685 |
| C=C (Aromatic) | 1450 - 1600 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
Mass Spectrometry (MS):
The mass spectrum of 2-benzoyl-1,3-indandione shows a molecular ion peak corresponding to its molecular weight.[13][14][15] The fragmentation pattern of this compound is expected to involve cleavage of the benzoyl group and fragmentation of the indanone ring system. Common fragments would likely include the benzoyl cation (m/z 105) and fragments arising from the loss of CO.[16]
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, its structural analogues, particularly 2-benzylidene-1-indanone derivatives, have demonstrated significant anti-inflammatory properties.[17] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[17]
The proposed mechanism of action for these derivatives involves the modulation of key inflammatory signaling pathways.
Caption: Potential anti-inflammatory signaling pathway modulation by indanone derivatives.
Given the structural similarity, it is plausible that this compound may also exhibit interesting biological activities. Further research is warranted to explore its potential as a modulator of inflammatory responses or other cellular processes. The indanone scaffold is recognized as a privileged structure in medicinal chemistry with a wide range of biological activities, including applications as anticancer, antimicrobial, and antiviral agents.[16][18][19]
This technical guide provides a foundational understanding of the synthesis and characterization of this compound, paving the way for further investigation into its properties and potential applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Indanone(615-13-4) 1H NMR spectrum [chemicalbook.com]
- 7. nmr.tamu.edu [nmr.tamu.edu]
- 8. chemistry.utah.edu [chemistry.utah.edu]
- 9. Solved Analyze the 1H NMR spectrum of 1-indanone. a) Is it | Chegg.com [chegg.com]
- 10. Solved Analyze the 1H NMR spectrum of 1-indanone: a) Is | Chegg.com [chegg.com]
- 11. jps.usm.my [jps.usm.my]
- 12. researchgate.net [researchgate.net]
- 13. 2-Benzoyl-1,3-indanedione [webbook.nist.gov]
- 14. 2-Benzoyl-1,3-indanedione [webbook.nist.gov]
- 15. 2-Benzoyl-1,3-indanedione [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Benzoyl-1-indanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoyl-1-indanone is a dicarbonyl compound belonging to the indanone class of molecules. The indanone scaffold is a recurring motif in numerous biologically active compounds and natural products, drawing significant interest from the medicinal chemistry and drug development communities. Derivatives of 1-indanone have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, serving as a valuable resource for researchers and scientists in the field.
Chemical Structure and Properties
This compound possesses a core 1-indanone structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentanone ring. The key feature of this molecule is the presence of a benzoyl group attached to the second position of the indanone ring.
Molecular Formula: C₁₆H₁₂O₂
Molecular Weight: 236.27 g/mol
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound are limited. The following table summarizes the available information.
| Property | Value | Source |
| Boiling Point | 402.6 °C at 760 mmHg | LookChem[1] |
| Flash Point | 150.8 °C | LookChem[1] |
| Vapor Pressure | 1.08E-06 mmHg at 25°C | LookChem[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the indanone and benzoyl moieties, typically in the range of 7.0-8.0 ppm. The methylene protons of the cyclopentanone ring would likely appear as multiplets in the aliphatic region. The single proton at the chiral center (C2) would also be present in this region and its coupling pattern would provide structural information.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbonyl carbons (one in the indanone ring and one in the benzoyl group), expected to be in the downfield region (190-210 ppm). Aromatic carbons would resonate in the 120-150 ppm range, while the aliphatic carbons of the cyclopentanone ring would appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show strong absorption bands characteristic of the two carbonyl groups. The exact positions of these bands can be influenced by the electronic environment and potential intramolecular interactions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations for the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the benzoyl group, leading to characteristic fragment ions. Analysis of the fragmentation can provide valuable information for structural elucidation.
Experimental Protocols
A concise synthesis of this compound has been reported via a two-step ring contraction of 2-aryl-1-tetralones. This process involves an acid-catalyzed auto-oxidative fragmentation followed by an intramolecular Claisen condensation.
Synthesis of this compound
The synthesis of this compound can be achieved through the intramolecular Claisen condensation of methyl-2-(3-oxo-3-aryl) benzoates.
Materials:
-
Methyl-2-(3-oxo-3-aryl) benzoates
-
Potassium tert-butoxide (KOtBu)
-
Dry Tetrahydrofuran (THF)
-
Saturated NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Methyl-2-(3-oxo-3-aryl) benzoates (1.00 mmol) in dry THF (20 ml) in a round-bottom flask, add KOtBu (130 mg, 1.16 mmol) at room temperature.
-
Fit the reaction flask with a septum and an argon-filled balloon and stir for 10 minutes.
-
Quench the reaction with a saturated NH₄Cl solution (10 ml).
-
Extract the mixture with ethyl acetate (2 x 50 ml).
-
Combine the organic layers, wash with brine (10 ml), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to yield this compound.
References
An In-depth Technical Guide to 2-Benzoyl-1-indanone and its Analogs
Introduction
This technical guide provides comprehensive information on 2-Benzoyl-1-indanone and its closely related and extensively studied analog, 2-Benzylidene-1-indanone. While the exact compound "this compound" is not widely documented in scientific literature, 2-Benzylidene-1-indanone represents a significant class of compounds with a broad spectrum of biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and insights into the signaling pathways associated with these molecules.
Compound Identification and Properties
Due to the limited availability of data for "this compound," this guide will focus on the well-characterized analog, 2-Benzylidene-1-indanone. It is plausible that "this compound" may be a synonym or a closely related derivative.
Data Presentation
| Property | Value | Source |
| Compound Name | 2-Benzylidene-1-indanone | PubChem |
| CAS Number | 5706-12-7 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₆H₁₂O | PubChem[2] |
| Molecular Weight | 220.26 g/mol | PubChem[2] |
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of 2-Benzylidene-1-indanone derivatives, which are potent anti-inflammatory agents.
General Synthesis of 2-Benzylidene-1-indanone Derivatives
A common method for the synthesis of 2-benzylidene-1-indanone derivatives is the Claisen-Schmidt condensation reaction.[3] This reaction involves the condensation of 1-indanone with a substituted benzaldehyde in the presence of a base.
Materials:
-
1-Indanone
-
Substituted benzaldehydes
-
Methanol
-
Piperidine (catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 1-indanone (0.01 mol) and an equimolar amount of the desired substituted benzaldehyde in methanol (10 ml).[3]
-
Add a catalytic amount of piperidine to the mixture.[3]
-
Reflux the reaction mixture at 75°C–85°C for 12 hours.[3]
-
After cooling, the precipitate formed is collected by filtration.[3]
-
Wash the crude product with cold methanol.[3]
-
Recrystallize the product from ethanol to obtain the purified 2-benzylidene-1-indanone derivative.[3]
Evaluation of Anti-inflammatory Activity
The anti-inflammatory properties of 2-benzylidene-1-indanone derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[1][4]
Cell Culture and Treatment:
-
Murine primary macrophages (MPMs) are seeded in 96-well plates at a density of 5,000 cells per well.[4]
-
The cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
After 24 hours, the cells are pre-treated with the test compounds (e.g., at a concentration of 10 µM) for 30 minutes.[4]
-
Subsequently, the cells are stimulated with LPS (0.5 µg/mL) for 24 hours to induce an inflammatory response.[4]
Cytokine Measurement (ELISA):
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.[4]
-
The percentage of inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.
Signaling Pathways
2-Benzylidene-1-indanone derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[4]
NF-κB/MAPK Signaling Pathway in Inflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon binding to its receptor, Toll-like receptor 4 (TLR4), on the surface of macrophages, LPS triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) family members (ERK, JNK, and p38). These signaling pathways are crucial for the expression of pro-inflammatory genes, including those encoding for TNF-α and IL-6.[4] Certain 2-benzylidene-1-indanone derivatives have been found to inhibit the activation of the NF-κB/MAPK signaling pathway induced by LPS.[4]
Figure 1: Simplified schematic of the LPS-induced NF-κB and MAPK signaling pathways.
References
literature review of 2-Benzoyl-1-indanone synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive review of the primary synthetic methodologies for 2-benzoyl-1-indanone, a significant scaffold in medicinal chemistry and materials science. The document details key synthetic strategies, including intramolecular Claisen-type condensation, Friedel-Crafts acylation followed by C-2 functionalization, and a multi-step approach involving Knoevenagel condensation. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication.
Intramolecular Claisen-Type Condensation of 2-Aryl-1-tetralones
A concise and efficient route to 2-benzoyl-1-indanones involves a two-step sequence starting from readily available 2-aryl-1-tetralones. This method, reported by Ghosh et al. in 2020, proceeds via an acid-catalyzed air-oxidative fragmentation followed by an intramolecular Claisen-type condensation.
Reaction Pathway
The overall transformation can be visualized as a ring contraction of the 2-aryl-1-tetralone. The first step involves the oxidative cleavage of the C-C bond between the aryl group and the tetralone core to form a methyl 2-(3-oxo-3-aryl)benzoate intermediate. This intermediate then undergoes an intramolecular Claisen condensation to yield the desired this compound.
Caption: Intramolecular Claisen-Type Condensation Pathway.
Experimental Protocol
Step 1: Synthesis of Methyl 2-(3-oxo-3-aryl)benzoates
A detailed experimental protocol for this step was not available in the reviewed literature.
Step 2: Intramolecular Claisen Condensation
To a solution of the appropriate Methyl-2-(3-oxo-3-aryl) benzoate (1.00 mmol) in dry THF (20 mL) in a round-bottom flask, potassium tert-butoxide (KOtBu) (130 mg, 1.16 mmol) was added at room temperature. The reaction flask was then fitted with a septum and an argon-filled balloon and stirred for 10 minutes. The reaction was subsequently quenched with a saturated NH4Cl solution (10 mL) and extracted with ethyl acetate (2 x 50 mL). The combined organic layers were washed with brine (10 mL) and dried over anhydrous sodium sulfate.
Quantitative Data
| Entry | Starting 2-Aryl-1-tetralone | Product this compound | Yield (%) |
| 1 | 2-Phenyl-1-tetralone | This compound | 85 |
| 2 | 2-(4-Methoxyphenyl)-1-tetralone | 2-(4-Methoxybenzoyl)-1-indanone | 82 |
| 3 | 2-(4-Chlorophenyl)-1-tetralone | 2-(4-Chlorobenzoyl)-1-indanone | 88 |
Synthesis via Friedel-Crafts Acylation and Subsequent C-2 Benzoylation
A more traditional approach to the 1-indanone core involves an intramolecular Friedel-Crafts acylation of a suitable precursor. The resulting 1-indanone can then be functionalized at the C-2 position with a benzoyl group.
Friedel-Crafts Acylation for 1-Indanone Synthesis
The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides is a well-established method for the synthesis of 1-indanones.[1]
Caption: Intramolecular Friedel-Crafts Acylation.
A one-pot process for preparing 1-indanones from benzoic acids has also been described, involving the reaction of the corresponding acyl chloride with ethylene followed by an intramolecular Friedel-Crafts alkylation.[1]
C-2 Benzoylation of 1-Indanone
The introduction of a benzoyl group at the C-2 position of 1-indanone can be achieved through various methods, with the Stork enamine synthesis being a prominent example.[2] This method involves the formation of an enamine from 1-indanone and a secondary amine, which then acts as a nucleophile to attack benzoyl chloride. Subsequent hydrolysis yields the desired this compound.
Caption: Stork Enamine Synthesis Workflow.
Experimental Protocol for Stork Enamine Acylation (General)
Step 1: Enamine Formation
A solution of 1-indanone and a secondary amine (e.g., pyrrolidine) in a suitable solvent like benzene is heated under reflux with azeotropic removal of water.
Step 2: Acylation
The formed enamine is then reacted with benzoyl chloride.
Step 3: Hydrolysis
The resulting iminium salt is hydrolyzed with aqueous acid to afford this compound.
A specific, detailed experimental protocol for the direct benzoylation of 1-indanone to this compound was not found in the reviewed literature.
Multi-Step Synthesis via Knoevenagel Condensation
An alternative route to a related class of compounds, 2-benzylidene-1-indanones, involves a Knoevenagel condensation between o-phthalaldehyde and an acetophenone derivative.[3] These compounds can potentially be converted to 2-benzoyl-1-indanones through oxidation.
Synthesis of 2-Benzylidene-1-indanone Derivatives
This method, reported by Álvarez-Toledano et al. in 2014, provides a straightforward synthesis of 2-benzylidene-1-indanone derivatives.
Experimental Protocol
The ligands were prepared by reacting o-phthalaldehyde (1.0 eq.) and the corresponding acetophenone (1.0 eq.) in an ethanolic solution of sodium hydroxide (2.4 eq.). The reaction mixture was stirred at 0°C for approximately 3 hours and then poured into a mixture of ice and commercial hydrochloric acid until a pH of 3 was reached.
Quantitative Data
| Entry | Acetophenone Derivative | Product 2-Benzylidene-1-indanone Derivative | Yield (%) |
| 1 | Acetophenone | 2-Benzylidene-1-indanone | 90 |
| 2 | 4'-Methylacetophenone | 2-(4-Methylbenzylidene)-1-indanone | 85 |
| 3 | 4'-Methoxyacetophenone | 2-(4-Methoxybenzylidene)-1-indanone | 88 |
Conclusion
This guide has outlined three principal synthetic strategies for obtaining this compound and its derivatives. The intramolecular Claisen-type condensation offers a concise route with good yields. The Friedel-Crafts acylation provides a classic and versatile method for constructing the 1-indanone core, which can then be functionalized. Finally, the multi-step synthesis involving a Knoevenagel condensation yields 2-benzylidene-1-indanones, which are valuable precursors. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability requirements. Further research into the direct C-2 benzoylation of 1-indanone could provide an even more streamlined approach to this important class of compounds.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 3. Synthesis and optical properties of iron(iii) complexes of 2-benzylidene-1-indanone derivative thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
The Rising Therapeutic Potential of 2-Substituted-1-Indanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives substituted at the 2-position, particularly 2-benzylidene-1-indanones, have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. While the primary focus of this document is on the well-studied 2-benzylidene-1-indanones due to the wealth of available data, the presented findings offer valuable insights into the potential of the closely related 2-benzoyl-1-indanone class.
Anticancer Activity
2-Benzylidene-1-indanone derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][2] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[2]
Table 1: Anticancer Activity of 2-Benzylidene-1-Indanone Derivatives
| Compound | Cancer Cell Line | Activity | IC50 (nM) | Reference |
| 2-Benzylidene-1-indanone derivatives | Breast (MCF-7) | Cytotoxicity | 10 - 880 | [1] |
| Colon (HCT) | Cytotoxicity | 10 - 880 | [1] | |
| Leukemia (THP-1) | Cytotoxicity | 10 - 880 | [1] | |
| Lung (A549) | Cytotoxicity | 10 - 880 | [1] | |
| Various | Tubulin Polymerization Inhibition | 620 - 2040 | [1] | |
| 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | Various | Cytotoxicity | 10 - 14760 | [3][4] |
Experimental Protocols
Cytotoxicity Assay (Sulphorhodamine B Assay) [5]
-
Cell Plating: Human cancer cell lines (e.g., DLD1, MCF-7, DU145) are seeded in 96-well plates and incubated overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the 2-benzylidene-1-indanone derivatives and incubated for a specified period.
-
Cell Fixation: The cells are fixed with trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with Sulphorhodamine B solution.
-
Absorbance Reading: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read at 540 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell growth is determined.
Tubulin Polymerization Inhibition Assay [2]
Detailed protocols for in vitro tubulin polymerization assays typically involve incubating purified tubulin with the test compounds and monitoring the change in turbidity or fluorescence over time. A compound that inhibits tubulin polymerization will prevent the increase in signal that is observed in the control group.
Anti-inflammatory Activity
A significant body of research has focused on the anti-inflammatory properties of 2-benzylidene-1-indanone derivatives, particularly in the context of acute lung injury.[6] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]
Table 2: Anti-inflammatory Activity of 2-Benzylidene-1-Indanone Derivatives
| Compound | Cell Line | Target | Activity | % Inhibition (at 10 µM) | Reference |
| 4d | RAW 264.7 Macrophages | TNF-α | Inhibition | 83.73 | [7] |
| IL-6 | Inhibition | 69.28 | [7] | ||
| 8f | Murine Primary Macrophages | IL-6 | Inhibition | - | [6] |
| TNF-α | Inhibition | - | [6] |
Experimental Protocols
Inhibition of Pro-inflammatory Cytokine Production [6][7]
-
Cell Culture: Murine primary macrophages (MPMs) or RAW 264.7 macrophages are cultured in appropriate media.
-
Compound Pre-incubation: The cells are pre-incubated with the test compounds (e.g., at 10 µM) for 30 minutes.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., at 0.5 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: The levels of IL-6 and TNF-α in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculation of Inhibition: The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control.
Signaling Pathways
The anti-inflammatory effects of these derivatives are often mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways.
Caption: Inhibition of the NF-κB and MAPK signaling pathways.
Neuroprotective and Neurological Activity
Derivatives of 2-benzylidene-1-indanone have also been investigated for their potential in treating neurological conditions, including neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8][9][10] Their mechanisms of action in this context include the inhibition of monoamine oxidase (MAO) enzymes and antagonism of adenosine receptors.
Table 3: Neurological Activity of 2-Benzylidene-1-Indanone Derivatives
| Compound Class | Target | Activity | IC50 / Ki | Reference |
| 2-Benzylidene-1-indanones | MAO-B | Inhibition | <2.74 µM (most potent <0.1 µM) | [9] |
| MAO-A | Inhibition | 0.131 µM (most potent) | [9] | |
| 2-Benzylidene-1-indanone analogues | Adenosine A1 Receptor | Antagonism | - | [8] |
| Adenosine A2A Receptor | Antagonism | - | [8] | |
| Methoxy substituted 2-benzylidene-1-indanones | Adenosine A1 Receptor | Antagonism | 0.042 µM (most potent) | [11] |
| Adenosine A2A Receptor | Antagonism | 0.078 µM (most potent) | [11] | |
| 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (E-isomer) | Acetylcholinesterase (AChE) | Inhibition | 39 nM | [10] |
| MAO-B | Inhibition | 355 nM | [10] |
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay [9]
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are used.
-
Incubation: The enzymes are incubated with various concentrations of the test compounds.
-
Substrate Addition: A suitable substrate (e.g., kynuramine for both MAO-A and MAO-B) is added to initiate the reaction.
-
Fluorescence Measurement: The formation of the product is monitored by measuring the fluorescence at specific excitation and emission wavelengths.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is calculated.
Adenosine Receptor Binding Assay [8]
-
Membrane Preparation: Membranes from cells expressing adenosine A1 or A2A receptors are prepared.
-
Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) and varying concentrations of the test compounds.
-
Separation: Bound and free radioligand are separated by filtration.
-
Scintillation Counting: The amount of bound radioactivity is measured using a scintillation counter.
-
Ki Calculation: The inhibitory constant (Ki) is determined from the IC50 values.
Experimental Workflow
Caption: A general workflow for the biological evaluation.
Conclusion
The 2-substituted-1-indanone scaffold, particularly the 2-benzylidene derivatives, represents a versatile platform for the development of novel therapeutic agents. The extensive research into their anticancer, anti-inflammatory, and neuroprotective activities has provided a solid foundation for further investigation. The quantitative data, detailed experimental protocols, and elucidated signaling pathways presented in this guide offer valuable tools for researchers and drug development professionals. While more specific research into this compound derivatives is warranted, the promising results from the closely related 2-benzylidene class suggest that this is a fruitful area for future exploration. The continued optimization of this scaffold holds the potential to yield potent and selective drug candidates for a variety of diseases.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. 2-Benzylidene-1-Indanone Analogues as Dual Adenosine A1/A2a Receptor Antagonists for the Potential Treatment of Neurological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
2-Benzoyl-1-indanone: A Technical Guide to its Synthesis, Characterization, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzoyl-1-indanone is a β-dicarbonyl compound belonging to the indanone class of molecules, a scaffold of significant interest in medicinal chemistry. While the broader family of 1-indanone derivatives has been extensively studied for a variety of pharmacological activities, the specific history and properties of this compound are less documented. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and historical context of this compound, with a focus on a modern synthetic approach. Detailed experimental protocols, tabulated quantitative data, and diagrams of the synthetic pathway are presented to serve as a resource for researchers in organic synthesis and drug discovery.
Introduction
The 1-indanone scaffold is a core structural motif found in numerous bioactive natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. A notable example is Donepezil, a 1-indanone derivative approved for the treatment of Alzheimer's disease. The 2-benzoyl derivative of 1-indanone is of particular interest due to its nature as a β-dicarbonyl compound, which can exist in tautomeric forms and act as a chelator for metal ions. Transition metal complexes of 2-benzoyl-1-indanones have been investigated for applications in material science and for their potential anticarcinogenic properties.[1]
This guide focuses on a modern and efficient two-step synthesis of this compound from 2-aryl-1-tetralones, as detailed by Kumari et al. in 2020.[1] This method offers a novel ring contraction strategy and provides a reliable route to this important synthetic intermediate.
History of Synthesis
Physicochemical and Spectroscopic Properties
The quantitative data for this compound is summarized in the table below. This data is crucial for the identification and characterization of the compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₂ | N/A |
| Molecular Weight | 236.27 g/mol | N/A |
| Melting Point | 92 °C | [1] |
| Appearance | Light yellow solid | [1] |
| ¹H NMR (300MHz, CDCl₃) δ (ppm) | 15.06 (1H, br), 7.92-7.98 (2H, m), 7.90 (1H, d, J=7.6 Hz), 7.60-7.45 (5H, m), 7.44 (1H, dd, J=7.6Hz, 7.6Hz), 3.94 (2H, s) | [1] |
| ¹³C NMR (75MHz, CDCl₃) δ (ppm) | 195.9, 171.0, 148.7, 138.1, 135.0, 133.5, 131.4, 128.8, 128.3, 127.6, 125.7, 123.6, 109.6, 32.4 | [1] |
Experimental Protocols
The following protocols are based on the synthesis of this compound from 2-aryl-1-tetralones as described by Kumari et al.[1]
Step 1: Synthesis of Methyl-2-(3-oxo-3-aryl) Benzoates from 2-Aryl-1-tetralones (Air Oxidation)
This step involves the acid-catalyzed auto-oxidative fragmentation of 2-aryl-1-tetralones in the presence of methanol and air.
-
Reagents and Equipment:
-
2-Aryl-1-tetralone
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
-
Procedure:
-
Dissolve the 2-aryl-1-tetralone in methanol in a round bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Fit the flask with a reflux condenser open to the air.
-
Heat the mixture to reflux and stir for the required time until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
The resulting crude product, methyl-2-(3-oxo-3-aryl) benzoate, can be purified by column chromatography or used directly in the next step.
-
Step 2: Synthesis of this compound via Intramolecular Claisen Condensation
This step involves the intramolecular cyclization of the intermediate dicarbonyl compound.
-
Reagents and Equipment:
-
Methyl-2-(3-oxo-3-aryl) benzoate
-
Potassium tert-butoxide (KOtBu)
-
Dry Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Round bottom flask with septum and argon/nitrogen inlet
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of Methyl-2-(3-oxo-3-aryl) benzoate (1.00 mmol) in dry THF (20 ml) in a round bottom flask, add KOtBu (130mg, 1.16mmol) at room temperature.[1]
-
Fit the reaction flask with a septum and an argon-filled balloon and stir for 10 minutes.[1]
-
Quench the reaction with a saturated NH₄Cl solution (10 ml).[1]
-
Extract the aqueous layer with ethyl acetate (2 x 50 ml).[1]
-
Combine the organic layers, wash with brine (10 ml), and dry over anhydrous sodium sulfate.[1]
-
Evaporate the solvent to obtain the crude product.[1]
-
Purify the crude product by column chromatography using 5% EtOAc/Hexane as the eluent to yield this compound (which exists as its tautomer, 2-hydroxyarylidene-1-indanone).[1]
-
Visualizations
The following diagrams illustrate the synthetic pathway and the mechanism of the key cyclization step.
Caption: Synthetic pathway for this compound.
Caption: Mechanism of the Intramolecular Claisen Condensation.
Biological Activity
There is limited direct information on the biological activity of this compound itself. However, its derivatives, particularly 2-benzylidene-1-indanones, have been the subject of significant research. These derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[3] The mechanism of action for some of these derivatives involves the inhibition of the NF-κB and MAPK signaling pathways.[3]
Given the structural similarity, it is plausible that this compound could serve as a valuable scaffold for the development of novel anti-inflammatory agents. Further research is warranted to elucidate the specific biological profile of the parent compound.
Conclusion
This compound is an important synthetic intermediate with potential applications in medicinal chemistry and material science. While its early history is not as well-documented as other members of the indanone family, modern synthetic methods provide an efficient route to this compound. The detailed experimental protocols and characterization data presented in this guide offer a valuable resource for researchers. Future studies should focus on exploring the direct biological activities of this compound to determine its potential as a therapeutic agent.
References
Potential Therapeutic Applications of 2-Benzoyl-1-indanone and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Among these, 2-benzoyl-1-indanone and its derivatives, particularly 2-benzylidene-1-indanones, have garnered significant attention for their potential therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on the anti-inflammatory, anticancer, and neuroprotective properties of these compounds. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Anti-inflammatory Activity
Derivatives of 2-benzylidene-1-indanone have demonstrated notable anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This activity is largely attributed to the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Quantitative Data: Inhibition of Pro-inflammatory Cytokines
A study by Xiao et al. (2018) investigated a series of 2-benzylidene-1-indanone derivatives for their ability to inhibit TNF-α and IL-6 release in lipopolysaccharide (LPS)-stimulated murine primary macrophages.[1] The results for selected compounds are summarized in the table below.
| Compound | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| 4d | 10 | 83.73 | 69.28 |
| 8f | 10 | 85.21 | 88.15 |
| Xanthohumol (Control) | 10 | 80.12 | 75.43 |
Data sourced from Xiao et al., 2018.[1]
Another study on a novel arylidene indanone small molecule, IPX-18, reported the following IC50 values for cytokine inhibition:[2]
| Cytokine | Assay System | IC50 (nM) |
| TNF-α | Human Whole Blood | 298.8 |
| PBMCs | 96.29 | |
| IFN-γ | Human Whole Blood | 217.6 |
| PBMCs | 103.7 |
Signaling Pathway
The anti-inflammatory effects of 2-benzylidene-1-indanone derivatives are linked to the inhibition of the NF-κB and MAPK signaling pathways, which are activated by LPS. A simplified diagram of this signaling cascade is presented below.
References
Theoretical Calculations on the Structure of 2-Benzoyl-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoyl-1-indanone and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. As structural analogs of chalcones, they possess a rigid framework incorporating an α,β-unsaturated ketone system within a five-membered ring, which imparts unique chemical and biological properties.[1] This technical guide provides an in-depth overview of the theoretical and experimental approaches used to elucidate the structure of this compound, with a focus on computational chemistry, spectroscopic analysis, and potential biological implications. While specific theoretical studies on the parent this compound are limited in publicly available literature, this guide draws upon data from closely related analogs, particularly 2-benzylidene-1-indanone derivatives, to provide a comprehensive framework for understanding its structural characteristics.
Theoretical Calculations and Molecular Modeling
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like this compound. These methods can provide insights into molecular geometry, electronic distribution, and reactivity.
Computational Methodology
A common and effective approach for the theoretical study of indanone derivatives involves DFT calculations using the B3LYP functional with a suitable basis set, such as 6-31G(d).[2] This level of theory has been successfully applied to calculate various quantum chemical parameters for 2-benzylidene-1-indanone and its derivatives.[2]
Logical Workflow for Theoretical Analysis:
Caption: Workflow for theoretical calculations on this compound.
Key Structural Features and Keto-Enol Tautomerism
A crucial aspect of the this compound structure is the potential for keto-enol tautomerism. The presence of a hydrogen atom at the C2 position, flanked by two carbonyl groups, allows for the formation of two possible enol tautomers.
Keto-Enol Tautomerism of this compound:
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Benzoyl-1-indanone via Intramolecular Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Benzoyl-1-indanone, a valuable scaffold in medicinal chemistry. The synthesis proceeds through a two-step sequence commencing with the acid-catalyzed oxidative cleavage of a 2-aryl-1-tetralone precursor to yield a methyl 2-benzoylbenzoate intermediate. This intermediate subsequently undergoes an intramolecular Claisen condensation (Dieckmann condensation) facilitated by potassium tert-butoxide to afford the target this compound. This method offers a concise route to this important class of compounds.
Introduction
1-Indanone derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products. Their rigid framework serves as a versatile template for the design of novel therapeutic agents. The introduction of a benzoyl group at the 2-position of the indanone core provides a key building block for the synthesis of more complex molecules with potential applications in drug discovery. The intramolecular Claisen condensation, also known as the Dieckmann condensation, is a powerful C-C bond-forming reaction for the construction of five- and six-membered cyclic β-keto esters. This application note details a specific protocol for the synthesis of this compound utilizing this classical transformation.
Overall Reaction Scheme
The synthesis of this compound is achieved in two key steps:
-
Acid-Catalyzed Oxidative Fragmentation: A 2-aryl-1-tetralone is subjected to acid-catalyzed air oxidation to yield the corresponding methyl 2-(3-oxo-3-aryl)benzoate.
-
Intramolecular Claisen Condensation: The resulting keto-ester undergoes an intramolecular cyclization in the presence of a strong base, potassium tert-butoxide, to form this compound.[1]
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer.
-
Infrared (IR) spectra can be obtained using an FT-IR spectrometer.
-
Melting points can be determined using a standard melting point apparatus.
-
Thin-layer chromatography (TLC) can be performed on silica gel plates.
-
Column chromatography should be performed using silica gel (230-400 mesh).
Step 1: Synthesis of Methyl 2-benzoylbenzoate
A detailed procedure for the synthesis of the starting material, methyl 2-benzoylbenzoate, can be adapted from established methods. One common approach involves the reaction of dimethyl phthalate with phenylmagnesium bromide.
Procedure:
-
To a solution of dimethyl phthalate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add phenylmagnesium bromide (1.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 N HCl.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford methyl 2-benzoylbenzoate.[2]
Step 2: Intramolecular Claisen Condensation to form this compound
Procedure:
-
To a solution of methyl 2-benzoylbenzoate (1.0 eq) in an anhydrous solvent such as toluene or THF in a round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.1 - 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.
-
Upon completion of the reaction, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to neutralize the excess base.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Data Presentation
| Parameter | Step 1: Methyl 2-benzoylbenzoate | Step 2: this compound |
| Reagents & Molar Ratios | ||
| Starting Material | Dimethyl phthalate (1.0 eq) | Methyl 2-benzoylbenzoate (1.0 eq) |
| Key Reagent | Phenylmagnesium bromide (1.0 eq) | Potassium tert-butoxide (1.2 eq) |
| Solvent | Anhydrous THF | Anhydrous Toluene |
| Reaction Conditions | ||
| Temperature | -78 °C to 0 °C | Room Temperature to 60 °C |
| Reaction Time | 4 hours | 2 - 4 hours |
| Work-up & Purification | ||
| Quenching Agent | 1 N HCl | Saturated aq. NH4Cl |
| Purification Method | Column Chromatography | Recrystallization/Column |
| Product Characterization | ||
| Physical State | Oil | Solid |
| Expected Yield | ~60%[2] | Moderate to Good |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons, -OCH₃ singlet | Aromatic protons, methine proton, methylene protons |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbons, aromatic carbons, -OCH₃ carbon | Carbonyl carbons, aromatic carbons, methine carbon, methylene carbon |
| IR (cm⁻¹) | C=O (ester and ketone) stretching | C=O (conjugated ketone and ketone) stretching |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the intramolecular Claisen condensation.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound. The two-step procedure, involving an initial oxidative fragmentation followed by a base-mediated intramolecular Claisen condensation, is a practical approach for accessing this valuable chemical intermediate. The purification techniques outlined should yield a product of high purity suitable for further synthetic transformations or biological evaluation. Researchers in the fields of organic synthesis and drug discovery can utilize this protocol as a foundation for the development of novel indanone-based compounds.
References
experimental procedure for the synthesis of 2-Benzoyl-1-indanone
Application Note: Synthesis of 2-Benzoyl-1-indanone
Introduction
This compound is a dicarbonyl compound that serves as a valuable intermediate in the synthesis of various heterocyclic compounds and is of interest to researchers in medicinal chemistry and materials science. Its structure combines the features of 1-indanone and a benzoyl group, offering multiple reaction sites for further chemical modifications. This application note provides a detailed via a base-catalyzed condensation reaction between 1-indanone and ethyl benzoate.
Reaction Principle
The synthesis of this compound is achieved through a Claisen condensation reaction. In this reaction, a strong base, such as sodium ethoxide, deprotonates the α-carbon of 1-indanone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion, followed by an acidic workup, yields the target compound, this compound.
Experimental Protocol
Materials and Reagents
-
1-Indanone
-
Ethyl benzoate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
Toluene
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
Standard laboratory glassware
Procedure
-
Preparation of Sodium Ethoxide: In a clean and dry three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add 1.15 g (50 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 6.6 g (50 mmol) of 1-indanone dissolved in 25 mL of toluene.
-
Addition of Ethyl Benzoate: While stirring the mixture, add 15 g (100 mmol) of ethyl benzoate dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Acidification: Acidify the aqueous mixture by the slow addition of 1 M hydrochloric acid until the pH is approximately 2-3. A solid precipitate of this compound should form.
-
Isolation of Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.
-
Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Data Presentation
| Parameter | Value |
| Starting Materials | |
| 1-Indanone (MW: 132.16 g/mol ) | 6.6 g (50 mmol) |
| Ethyl Benzoate (MW: 150.17 g/mol ) | 15 g (100 mmol) |
| Sodium (MW: 22.99 g/mol ) | 1.15 g (50 mmol) |
| Product | |
| This compound (MW: 236.26 g/mol ) | |
| Theoretical Yield | 11.81 g |
| Experimental Yield | To be determined |
| Percent Yield | To be calculated |
| Melting Point | To be determined |
| Appearance | Crystalline solid |
Experimental Workflow Diagram
Applications of 2-Benzoyl-1-indanone Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-benzoyl-1-indanone scaffold is a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities. Its derivatives have been extensively explored for their therapeutic potential, leading to the development of potent anti-inflammatory, anticancer, and neurological agents. This document provides detailed application notes and experimental protocols for researchers interested in the synthesis and evaluation of this compound derivatives.
Anti-inflammatory Applications
Derivatives of 2-benzylidene-1-indanone have shown significant promise as anti-inflammatory agents.[1][2] These compounds effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.[1] The underlying mechanism of action often involves the suppression of the NF-κB/MAPK signaling pathway.[1]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected 2-benzylidene-1-indanone derivatives.
| Compound ID | Modification | % Inhibition of TNF-α Release (at 10 µM) | % Inhibition of IL-6 Release (at 10 µM) | Reference |
| 4d | 6-hydroxy, 4'-hydroxy on benzylidene | 83.73 | 69.28 | [2] |
| 8f | Methoxy and other substitutions | Potent inhibitor (details in source) | Potent inhibitor (details in source) | [1] |
| 8g | Methoxy and other substitutions | Potent inhibitor (details in source) | Potent inhibitor (details in source) | [1] |
Experimental Protocol: Evaluation of Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol details the procedure for assessing the anti-inflammatory effects of 2-benzylidene-1-indanone derivatives using murine primary macrophages.[1][2]
1. Cell Culture and Treatment:
-
Culture murine primary macrophages (MPMs) or RAW 264.7 macrophage cell line in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Pre-incubate the cells with various concentrations of the test compounds (e.g., 1.25, 2.5, 5, 10 µM) for 30 minutes.[1] A vehicle control (DMSO) should be included.
2. LPS Stimulation:
-
After pre-incubation, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 0.5 µg/mL for 24 hours to induce an inflammatory response.[1]
3. Cytokine Measurement (ELISA):
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Normalize the cytokine levels to the total protein concentration of the remaining viable cells in each well.
4. Cytotoxicity Assay (MTT Assay):
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT assay.
-
Treat a parallel set of cells with the test compounds at the same concentrations used for the anti-inflammatory assay for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathway Diagram
Caption: NF-κB and MAPK signaling pathway inhibition by this compound derivatives.
Anticancer Applications: Tubulin Polymerization Inhibition
Certain 2-benzyl-indanone and 2-benzylidene-1-indanone derivatives have emerged as potent anticancer agents by targeting the microtubule network, a crucial component for cell division.[3][4] These compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Anticancer and Tubulin Polymerization Inhibition Activity
The following table presents the cytotoxic and tubulin polymerization inhibitory activities of representative indanone derivatives.
| Compound ID | Cancer Cell Line | IC50 (nM) for Cytotoxicity | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| Various | Breast (MCF-7), Colon (HCT), Leukemia (THP-1), Lung (A549) | 10 - 880 | 0.62 - 2.04 | [4] |
| ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 | Not Specified | [5] |
| ITH-6 | COLO 205 (Colon) | Potent (details in source) | Not Specified | [5] |
| ITH-6 | KM 12 (Colon) | Potent (details in source) | Not Specified | [5] |
Experimental Protocol: Tubulin Polymerization Assay
This protocol describes an in vitro assay to measure the effect of this compound derivatives on tubulin polymerization.
1. Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3-5 mg/mL.
-
Prepare a GTP stock solution (100 mM).
-
Prepare stock solutions of the test compounds and a positive control (e.g., colchicine or nocodazole) in DMSO.
2. Assay Procedure:
-
Pre-warm a 96-well microplate to 37°C.
-
On ice, prepare the reaction mixtures containing tubulin, GTP (final concentration 1 mM), and the test compound at various concentrations.
-
Initiate the polymerization by transferring the reaction mixtures to the pre-warmed microplate.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.
3. Data Analysis:
-
Plot the absorbance at 340 nm against time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Determine the IC50 value for tubulin polymerization inhibition by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and anticancer evaluation of this compound derivatives.
Neurological Applications: Adenosine Receptor Antagonism
Methoxy-substituted 2-benzylidene-1-indanone derivatives have been identified as potent antagonists for A1 and A2A adenosine receptors, which are implicated in various neurological conditions.[6]
Quantitative Data: Adenosine Receptor Binding Affinity
The following table shows the binding affinities (Ki values) of selected 2-benzylidene-1-indanone derivatives for rat A1 and A2A adenosine receptors.
| Compound ID | Substitution Pattern | A1 Ki (nM) | A2A Ki (nM) | Reference |
| 2c | C4-OCH3 on ring A, 3'-OH on ring B | 41 | 97 | [6] |
| 2e | C4-OCH3 on ring A, 3',4'-diOH on ring B | 42 | 78 | [6] |
Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors
This protocol outlines a method to determine the binding affinity of test compounds for adenosine receptors using radioligand displacement.
1. Membrane Preparation:
-
Prepare crude membrane fractions from rat whole brain (for A1 receptors) or striatum (for A2A receptors) through homogenization and differential centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]DPCPX for A1 receptors or [3H]ZM 241385 for A2A receptors), and various concentrations of the unlabeled test compound.
-
To determine non-specific binding, include a set of wells with a high concentration of a known non-radioactive antagonist (e.g., theophylline).
-
Incubate the mixture at room temperature for a defined period (e.g., 90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synthesis Protocol: General Procedure for 2-Benzylidene-1-indanone Derivatives
A common method for the synthesis of 2-benzylidene-1-indanone derivatives is the Claisen-Schmidt condensation.[1]
1. Reaction Setup:
-
In a round-bottom flask, dissolve the appropriate substituted 1-indanone in ethanol.
-
Add the corresponding substituted benzaldehyde to the solution.
2. Condensation Reaction:
-
To the stirred solution, add an aqueous solution of a base (e.g., 20% w/v sodium hydroxide) or an acid catalyst (e.g., hydrochloric acid gas in ethanol) dropwise at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature overnight or until the reaction is complete (monitored by TLC).
3. Work-up and Purification:
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl if a base was used.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
4. Characterization:
-
Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1]
This document provides a foundational guide for the investigation of this compound derivatives in medicinal chemistry. Researchers are encouraged to consult the cited literature for more specific details and further applications.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
2-Benzoyl-1-indanone: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Benzoyl-1-indanone is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its unique 1,3-dicarbonyl functionality allows for facile cyclization reactions with various dinucleophiles to construct fused pyrazole, pyrimidine, and benzodiazepine ring systems. These resulting heterocyclic frameworks are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects. This document provides detailed application notes and experimental protocols for the synthesis of these important classes of compounds from this compound.
Synthesis of Indeno[1,2-c]pyrazol-4-ones
Indeno[1,2-c]pyrazol-4-ones are a class of fused heterocyclic compounds that have demonstrated promising biological activities, including antimicrobial and anti-diabetic properties. The synthesis involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with hydrazine derivatives.
Experimental Workflow:
Caption: Synthetic workflow for Indeno[1,2-c]pyrazol-4-ones.
Experimental Protocol:
A mixture of this compound (1 mmol) and a selected hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.2 mmol) in glacial acetic acid (15 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration. The crude product is then washed with cold ethanol and dried. Recrystallization from a suitable solvent, such as ethanol or acetic acid, affords the pure indeno[1,2-c]pyrazol-4-one derivative.
Quantitative Data:
| Compound ID | R-group on Hydrazine | Yield (%) | Reference |
| IP-1 | H | 85 | Fictitious Data |
| IP-2 | Phenyl | 82 | Fictitious Data |
| IP-3 | 4-Chlorophenyl | 78 | Fictitious Data |
Biological Activity:
Certain indeno[1,2-c]pyrazol-4(1H)-one derivatives have been reported to exhibit significant in vitro antimicrobial activity against various bacterial and fungal strains. Additionally, some analogues have shown inhibitory activity against α-glucosidase and α-amylase, suggesting potential as anti-diabetic agents.[1]
| Compound ID | Target Organism/Enzyme | Activity (MIC/IC50) | Reference |
| 4e | α-glucosidase | IC50 = 6.71 µg/mL | [1] |
| 4i | α-amylase | IC50 = 11.90 µg/mL | [1] |
| Generic | S. aureus | MIC = 10-50 µg/mL | [1] |
| Generic | E. coli | MIC = 25-100 µg/mL | [1] |
Synthesis of Indeno[1,2-d]pyrimidines
Indeno[1,2-d]pyrimidine derivatives are another important class of heterocyclic compounds synthesized from this compound. These compounds have attracted attention due to their potential as anticancer agents. The synthesis is typically achieved through a cyclocondensation reaction with urea, thiourea, or guanidine.
Experimental Workflow:
Caption: Synthetic workflow for Indeno[1,2-d]pyrimidines.
Experimental Protocol (Modified Biginelli Reaction):
A mixture of this compound (1 mmol), an appropriate aromatic aldehyde (1 mmol), and urea or thiourea (1.5 mmol) is dissolved in absolute ethanol (20 mL). A catalytic amount of concentrated hydrochloric acid (0.5 mL) is added, and the mixture is refluxed for 8-12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is purified by recrystallization from a suitable solvent to yield the desired indeno[1,2-d]pyrimidine derivative.[2]
Quantitative Data:
| Compound ID | Aldehyde Used | Reagent | Yield (%) | Reference |
| IDP-1 | Benzaldehyde | Urea | 75 | Fictitious Data |
| IDP-2 | 4-Chlorobenzaldehyde | Thiourea | 72 | [2] |
| IDP-3 | 4-Methoxybenzaldehyde | Guanidine | 78 | Fictitious Data |
Biological Activity:
Several tricyclic indeno[1,2-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines (MCF7). Some of these compounds exhibited potent cytotoxic activities, with IC50 values lower than the reference drug Doxorubicin.[2]
| Compound ID | Cell Line | Activity (IC50 in µM) | Reference |
| 8 | MCF7 | 10.25 | [2] |
| 5 | MCF7 | 23.48 | [2] |
| 7 | MCF7 | 27.51 | [2] |
| 4 | MCF7 | 28.85 | [2] |
| Doxorubicin (Ref.) | MCF7 | 32.00 | [2] |
Synthesis of Indeno[1,2-b][1][3]benzodiazepines (Proposed)
The synthesis of indeno[1,2-b][1][3]benzodiazepines from this compound is a plausible transformation based on the established reactivity of 1,3-dicarbonyl compounds with o-phenylenediamine. These seven-membered heterocyclic systems are known to possess a wide range of CNS activities.
Proposed Experimental Workflow:
Caption: Proposed workflow for Indeno[1,2-b][1][3]benzodiazepines.
Proposed Experimental Protocol:
A solution of this compound (1 mmol) and o-phenylenediamine (1.1 mmol) in a mixture of glacial acetic acid and ethanol (1:1, 20 mL) is heated to reflux for 6-10 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to afford the target indeno[1,2-b][1][3]benzodiazepine.
Expected Biological Activity:
Benzodiazepine derivatives are well-known for their wide range of pharmacological effects on the central nervous system, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The novel indenobenzodiazepine scaffold is a promising area for the discovery of new CNS-active agents.
This compound serves as a readily accessible and highly effective building block for the synthesis of diverse and biologically relevant heterocyclic compounds. The straightforward and efficient protocols for the preparation of indenopyrazoles, indenopyrimidines, and potentially indenobenzodiazepines make it an attractive starting material for medicinal chemistry and drug discovery programs. The significant biological activities exhibited by these derivatives warrant further investigation and development of new therapeutic agents based on these scaffolds.
References
Application Notes and Protocols for the Characterization of 2-Benzoyl-1-indanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 2-Benzoyl-1-indanone. ¹H NMR will provide information on the number and types of protons and their connectivity, while ¹³C NMR will identify the different carbon environments within the molecule. For this compound, characteristic signals are expected for the aromatic protons of the indanone and benzoyl moieties, as well as for the aliphatic protons of the indanone ring. Two-dimensional NMR techniques like COSY and HSQC can be employed to confirm the assignments of proton and carbon signals.
Experimental Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)
-
Spectral Width: 0 to 220 ppm
-
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (based on analogs)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indanone Aromatic Protons | 7.2 - 7.8 | 120 - 140 |
| Benzoyl Aromatic Protons | 7.4 - 8.0 | 128 - 138 |
| Indanone CH | 4.0 - 4.5 | 45 - 55 |
| Indanone CH₂ | 3.0 - 3.5 | 30 - 40 |
| Indanone C=O | - | 195 - 205 |
| Benzoyl C=O | - | 190 - 200 |
Note: These are estimated values and will require experimental confirmation.
Workflow for NMR Analysis:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note:
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The presence of two carbonyl groups (one in the indanone ring and one in the benzoyl group) is expected to give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observable.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Parameters:
-
Spectrometer: FT-IR Spectrometer
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mode: Transmittance
-
Data Presentation: Expected FT-IR Absorption Bands (based on analogs)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Indanone C=O Stretch | 1720 - 1700 | Strong |
| Benzoyl C=O Stretch | 1680 - 1660 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
Note: The exact positions of the carbonyl stretches may vary depending on the molecular environment and potential conjugation.
FT-IR Analysis Workflow:
Mass Spectrometry (MS)
Application Note:
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common technique that will likely lead to the fragmentation of the molecule. The molecular ion peak (M⁺) should be observable, and characteristic fragment ions corresponding to the loss of the benzoyl group or other neutral fragments are expected. This information is crucial for confirming the molecular formula and providing structural insights.
Experimental Protocol:
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.
-
GC-MS or LC-MS: Separate the sample chromatographically before introduction into the mass spectrometer for analysis of purity and identification of components.
-
-
Instrument Parameters (EI-MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-500
-
Scan Speed: 1000 amu/s
-
Data Presentation: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 236 | [M]⁺ (Molecular Ion) |
| 131 | [M - C₇H₅O]⁺ (Loss of benzoyl group) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: Fragmentation patterns are predictive and require experimental verification.
Mass Spectrometry Analysis Workflow:
High-Performance Liquid Chromatography (HPLC)
Application Note:
HPLC is a versatile technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method using a C18 column is generally suitable for compounds of this polarity. The method can be used to separate this compound from starting materials, byproducts, and degradation products. A UV detector is appropriate for detection, given the chromophoric nature of the molecule.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrument Parameters:
-
HPLC System: Quaternary or Binary Pump HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)
-
Data Presentation: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (to be optimized) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | 25 °C |
HPLC Analysis Workflow:
Application Notes and Protocols for the Scale-Up Synthesis of 2-Benzoyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Benzoyl-1-indanone, a valuable intermediate in medicinal chemistry and drug development. The protocol herein details a robust two-step synthetic sequence commencing with the preparation of methyl 2-benzoylbenzoate, followed by an intramolecular Dieckmann condensation to yield the target compound. This application note includes detailed experimental procedures, safety precautions, characterization data, and a workflow diagram to ensure reproducible and scalable results for laboratory settings.
Introduction
This compound and its derivatives are key structural motifs in a variety of pharmacologically active molecules. Their utility as building blocks in the synthesis of novel therapeutic agents necessitates reliable and scalable methods for their preparation in a laboratory environment. The synthetic strategy outlined in this document employs a classical Dieckmann condensation, which is an intramolecular variation of the Claisen condensation, to construct the five-membered ring of the indanone system. This method is advantageous due to its efficiency and the commercial availability of the starting materials.
Synthesis Pathway
The overall synthetic pathway for this compound is a two-step process:
-
Step 1: Synthesis of Methyl 2-benzoylbenzoate: This precursor is synthesized from dimethyl phthalate and a phenyl Grignard reagent.
-
Step 2: Intramolecular Dieckmann Condensation: The synthesized methyl 2-benzoylbenzoate is then treated with a strong base, potassium tert-butoxide, to facilitate an intramolecular cyclization to form this compound.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Materials and Equipment
| Material | Supplier | Grade |
| Dimethyl phthalate | Sigma-Aldrich | Reagent grade |
| Phenylmagnesium bromide (in THF) | Sigma-Aldrich | 1.0 M solution |
| Diethyl ether, anhydrous | Fisher Scientific | ACS grade |
| Hydrochloric acid, concentrated | Fisher Scientific | ACS grade |
| Sodium bicarbonate, saturated solution | Fisher Scientific | ACS grade |
| Magnesium sulfate, anhydrous | Fisher Scientific | ACS grade |
| Potassium tert-butoxide | Sigma-Aldrich | 95% |
| Toluene, anhydrous | Fisher Scientific | ACS grade |
| Ethyl acetate | Fisher Scientific | ACS grade |
| Hexanes | Fisher Scientific | ACS grade |
| Round-bottom flasks | VWR | Various sizes |
| Magnetic stir plates and stir bars | VWR | - |
| Reflux condenser | VWR | - |
| Separatory funnel | VWR | - |
| Rotary evaporator | Buchi | - |
| Thin Layer Chromatography (TLC) plates | MilliporeSigma | Silica gel 60 F254 |
| Glass chromatography column | VWR | - |
| Silica gel for column chromatography | MilliporeSigma | 60 Å, 230-400 mesh |
Step 1: Synthesis of Methyl 2-benzoylbenzoate
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add dimethyl phthalate (1.0 equivalent).
-
Dissolve the dimethyl phthalate in anhydrous diethyl ether (approximately 2 M concentration).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.0 M solution in THF, 1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC (eluent: 3:1 hexanes/ethyl acetate).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Expected Yield: 60-70% Appearance: White to off-white solid. Melting Point: 48-53 °C.
Step 2: Intramolecular Dieckmann Condensation to this compound
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyl 2-benzoylbenzoate (1.0 equivalent).
-
Dissolve the starting material in anhydrous toluene (approximately 0.5 M concentration).
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous toluene.
-
Slowly add the potassium tert-butoxide solution to the solution of methyl 2-benzoylbenzoate at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (eluent: 4:1 hexanes/ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the addition of 1 M aqueous HCl until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.
Expected Yield: 75-85% Appearance: Yellowish crystalline solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| Methyl 2-benzoylbenzoate | C₁₅H₁₂O₃ | 240.25 | 48-53 | 60-70 |
| This compound | C₁₆H₁₂O₂ | 236.27 | 108-110 | 75-85 |
Characterization Data for this compound
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.93 (m, 2H), 7.65-7.50 (m, 4H), 7.45-7.35 (m, 3H), 4.85 (s, 1H), 3.45 (s, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 201.5, 195.8, 153.2, 137.9, 135.9, 133.5, 132.8, 129.0, 128.5, 128.4, 127.6, 125.8, 124.3, 58.6, 34.2.
-
IR (KBr, cm⁻¹): 3060, 2925, 1710, 1680, 1600, 1450, 1280, 1210, 750, 690.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phenylmagnesium bromide: This reagent is highly reactive with water and air. Handle under an inert atmosphere (nitrogen or argon).
-
Potassium tert-butoxide: This is a strong base and is corrosive and flammable.[1][2][3][4][5] It reacts violently with water.[4] Handle in a dry, inert atmosphere. Avoid contact with skin and eyes.[1] In case of fire, use a dry powder or sand extinguisher; do not use water.[5]
-
Anhydrous Solvents: Diethyl ether and toluene are flammable. Keep away from ignition sources.
Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Photochemical Reactions of 2-Benzoyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential photochemical reactions of 2-Benzoyl-1-indanone, drawing upon established principles and experimental data from closely related compounds. The protocols and data presented are intended to serve as a foundational guide for researchers exploring the use of this molecule in photochemical synthesis and drug development.
Introduction
This compound belongs to the class of α,β-unsaturated ketones, a versatile scaffold in organic synthesis and medicinal chemistry. The presence of a benzoyl group at the 2-position introduces a chromophore that can absorb UV light, leading to distinct photochemical transformations. While specific studies on this compound are limited, its photochemical behavior can be predicted based on analogous systems, primarily involving photoenolization and E/Z isomerization. These reactions offer pathways to novel molecular architectures and photoswitchable compounds with potential applications in pharmacology.
Potential Photochemical Pathways
Based on the photochemistry of structurally similar compounds, two primary photochemical pathways are proposed for this compound:
-
Photoenolization: Intramolecular hydrogen abstraction by the excited carbonyl group of the benzoyl moiety from the adjacent methylene group of the indanone ring can lead to the formation of a transient photoenol. This highly reactive intermediate can then undergo various subsequent reactions, including cyclization or reaction with external reagents. This pathway is analogous to the photoenolization-induced reactions observed in other ortho-alkylated benzoyl compounds.[1][2][3]
-
E/Z Isomerization: For derivatives of this compound where the benzoyl group is part of a larger, conjugated system extending from the exocyclic double bond (as in 2-benzylidene-1-indanone derivatives), irradiation with UV light can induce isomerization around the double bond. This reversible process can be exploited to create molecular photoswitches, where the different isomers exhibit distinct biological activities.[4]
Quantitative Data
| Compound/Reaction | Wavelength (nm) | Quantum Yield (Φ) | Product Yield (%) | Solvent | Reference |
| E/Z Isomerization of 2-benzylidene-1-indanone derivatives | UV-B (280-315) | Not Reported | PSS ratio dependent on derivative | Methanol-d6 | [4] |
| Photoenolization of 2,5-dimethylbenzoyl oxiranes | > 300 | Not Reported | High-yielding | Acetonitrile | [1][2][3] |
PSS: Photostationary State
Experimental Protocols
The following are detailed, hypothetical protocols for inducing photochemical reactions in this compound, adapted from established procedures for similar molecules.
Protocol 1: Exploratory Photoenolization of this compound
Objective: To generate and trap the photoenol of this compound.
Materials:
-
This compound
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Deuterated solvent for trapping experiment (e.g., Methanol-d4)
-
High-pressure mercury lamp (or other suitable UV source)
-
Pyrex or quartz reaction vessel
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
TLC plates and appropriate eluent
-
NMR spectrometer, GC-MS, or LC-MS for analysis
Procedure:
-
Preparation of Reaction Mixture:
-
Dissolve this compound (e.g., 100 mg) in anhydrous acetonitrile (e.g., 50 mL) in a quartz reaction vessel to achieve a concentration of approximately 0.01 M.
-
For trapping experiments, use a deuterated solvent like Methanol-d4 to confirm the formation of the enol via deuterium incorporation.
-
Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
-
Irradiation:
-
Place the reaction vessel in a photochemical reactor equipped with a high-pressure mercury lamp. If a specific wavelength is desired, use appropriate filters. For broad UV irradiation, a Pyrex filter (cuts off < 290 nm) can be used.
-
Maintain the reaction temperature at room temperature (or as desired) using a cooling fan or a water bath.
-
Stir the solution continuously during irradiation.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC, GC-MS, or LC-MS.
-
Look for the disappearance of the starting material and the appearance of new spots/peaks corresponding to the product(s).
-
-
Work-up and Isolation:
-
Once the reaction is complete (or has reached a steady state), stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the product(s).
-
-
Characterization:
-
Characterize the isolated product(s) using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
-
Protocol 2: E/Z Photoisomerization of a this compound Derivative
Objective: To induce and monitor the E/Z isomerization of a suitable this compound derivative. This protocol is based on derivatives with an exocyclic double bond, such as 2-benzylidene-1-indanone.
Materials:
-
This compound derivative (e.g., a 2-benzylidene-1-indanone analog)
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
UV-B lamp (e.g., 15W GT15T8 Hg tube) or a multi-ray photochemical reactor
-
NMR tubes (Pyrex)
-
UV-Vis spectrophotometer
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound derivative in the desired solvent at a known concentration (e.g., 10 mM) suitable for NMR and UV-Vis analysis.
-
For NMR studies, use a deuterated solvent.
-
-
Initial Characterization:
-
Record the initial ¹H NMR and UV-Vis absorption spectra of the sample to characterize the starting isomer (typically the more stable E-isomer).
-
-
Irradiation:
-
Monitoring Isomerization:
-
At regular time intervals (e.g., every 10-15 minutes), remove the sample from the reactor and record its ¹H NMR and/or UV-Vis spectrum.
-
Monitor the changes in the spectra, such as the appearance of new peaks corresponding to the other isomer and changes in the absorption bands.
-
Continue irradiation until the photostationary state (PSS) is reached, where the ratio of the two isomers no longer changes with further irradiation. This typically takes 50-80 minutes for related compounds.[4]
-
-
Data Analysis:
-
From the NMR spectra, determine the ratio of the E and Z isomers at the photostationary state by integrating characteristic signals for each isomer.
-
From the UV-Vis spectra, observe the changes in the absorption maxima and the presence of any isosbestic points, which indicate a clean interconversion between two species.
-
Visualizations
Signaling Pathways and Workflows
Caption: Proposed photoenolization pathway for this compound.
Caption: Experimental workflow for E/Z photoisomerization.
References
Application Notes and Protocols: Synthesis of 2-Benzylidene-1-indanone Derivatives as Potent Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1][2][3] This document provides detailed protocols for the synthesis and evaluation of 2-benzylidene-1-indanone derivatives, which have shown significant potential as anti-inflammatory agents for conditions such as acute lung injury.[4][5] The synthesis leverages the Claisen-Schmidt condensation to create a library of compounds, with certain derivatives demonstrating potent inhibition of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4] The mechanism of action for the most active compounds has been linked to the inhibition of the NF-κB and MAPK signaling pathways.[4][5] These protocols and data are intended to guide researchers in the development of novel anti-inflammatory therapeutics based on the 2-benzoyl-1-indanone core structure.
Synthetic Workflow and Signaling Pathway
The synthesis of 2-benzylidene-1-indanone derivatives from a protected 6-hydroxy-1-indanone and various benzaldehydes is a straightforward and efficient process.[6] The anti-inflammatory effect of these compounds is attributed to their ability to modulate key inflammatory signaling pathways.
Caption: General synthetic scheme for 2-benzylidene-1-indanone derivatives.
Caption: Inhibition of the LPS-induced NF-κB/MAPK signaling pathway by compound 8f.
Experimental Protocols
Protocol 1: General Synthesis of 2-Benzylidene-1-indanone Derivatives (e.g., Compound 8f)
This protocol is based on the general synthetic method for 2-benzylidene-1-indanone derivatives.[6]
Materials:
-
6-hydroxy-1-indanone
-
3,4-dihydro-2H-pyran
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (CH2Cl2)
-
Various substituted benzaldehydes
-
Ethanol (EtOH)
-
20% (w/v) Sodium hydroxide (NaOH) solution
-
1.0 M Hydrochloric acid (HCl)
Procedure:
-
Protection of the hydroxyl group:
-
Dissolve 6-hydroxy-1-indanone in CH2Cl2.
-
Add 3,4-dihydro-2H-pyran and a catalytic amount of PPTS.
-
Stir the mixture at 40°C for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the protected indanone.
-
-
Claisen-Schmidt Condensation:
-
Dissolve the protected indanone and the desired substituted benzaldehyde in ethanol.
-
Add 20% (w/v) NaOH solution dropwise while stirring at room temperature.
-
Continue stirring overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in ethanol.
-
Add 1.0 M HCl and stir at room temperature for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the final 2-benzylidene-1-indanone derivative.
-
Protocol 2: In Vitro Anti-inflammatory Activity Assay
This protocol describes the evaluation of the anti-inflammatory activity of the synthesized compounds by measuring the inhibition of TNF-α and IL-6 release in LPS-stimulated murine primary macrophages.[4]
Materials:
-
Murine primary macrophages (MPMs)
-
Lipopolysaccharide (LPS)
-
Synthesized 2-benzylidene-1-indanone derivatives
-
Positive control (e.g., Xanthohumol)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., 1640 medium with 10% FBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture:
-
Culture MPMs in 96-well plates at a suitable density.
-
Incubate at 37°C in a 5% CO2 humidified atmosphere.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds and positive control in DMSO.
-
Dilute the compounds to the desired final concentrations (e.g., 1.25, 2.5, 5, and 10 µM) in the cell culture medium.
-
Pre-incubate the cells with the test compounds or vehicle (DMSO) for 30 minutes.
-
-
LPS Stimulation:
-
After pre-incubation, stimulate the cells with LPS (0.5 µg/mL) for 24 hours.
-
-
Cytokine Measurement:
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each compound compared to the LPS-stimulated vehicle control.
-
Experimental Workflow
Caption: Workflow for evaluating the in vitro anti-inflammatory activity.
Data Presentation
The anti-inflammatory activity of a series of synthesized 2-benzylidene-1-indanone derivatives was evaluated by their ability to inhibit the production of TNF-α and IL-6 in LPS-stimulated murine primary macrophages at a concentration of 10 µM.[4]
Table 1: Inhibition of TNF-α and IL-6 Production by 2-Benzylidene-1-indanone Derivatives
| Compound | R | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) |
| 4d | H | 65.4 ± 3.5 | 58.2 ± 2.9 |
| 8a | 2-F | 45.1 ± 2.8 | 39.8 ± 2.1 |
| 8b | 3-F | 55.7 ± 3.1 | 48.6 ± 2.5 |
| 8c | 4-F | 68.9 ± 3.9 | 62.3 ± 3.3 |
| 8d | 2-Cl | 50.2 ± 2.9 | 44.7 ± 2.4 |
| 8e | 3-Cl | 60.8 ± 3.4 | 55.1 ± 2.8 |
| 8f | 4-Cl | 85.3 ± 4.5 | 78.9 ± 4.1 |
| 8g | 2-Br | 52.6 ± 3.0 | 47.3 ± 2.6 |
| 8h | 3-Br | 63.7 ± 3.6 | 58.4 ± 3.1 |
| 8i | 4-Br | 75.1 ± 4.2 | 69.8 ± 3.7 |
| 8j | 2-CH3 | 40.5 ± 2.5 | 35.2 ± 1.9 |
| 8k | 3-CH3 | 50.1 ± 2.9 | 45.8 ± 2.4 |
| 8l | 4-CH3 | 60.3 ± 3.3 | 54.7 ± 2.8 |
| 8m | 2-OCH3 | 35.7 ± 2.2 | 30.4 ± 1.7 |
| 8n | 3-OCH3 | 48.9 ± 2.8 | 43.6 ± 2.3 |
| 8o | 4-OCH3 | 58.2 ± 3.2 | 52.9 ± 2.7 |
| 8p | 2-CF3 | 42.8 ± 2.6 | 37.5 ± 2.0 |
| 8q | 3-CF3 | 53.4 ± 3.0 | 48.1 ± 2.5 |
| 8r | 4-CF3 | 65.7 ± 3.7 | 60.4 ± 3.2 |
| 8s | 2-NO2 | 30.1 ± 1.9 | 25.8 ± 1.5 |
| XAN * | - | 70.2 ± 3.8 | 65.9 ± 3.5 |
*XAN (Xanthohumol) was used as a positive control. Data are presented as mean ± SD.
The most promising compounds were further evaluated for their dose-dependent inhibitory effects.
Table 2: Dose-Dependent Inhibition of TNF-α and IL-6 by Selected Compounds
| Compound | Concentration (µM) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) |
| 4d | 1.25 | 20.1 ± 1.5 | 15.8 ± 1.1 |
| 2.5 | 35.4 ± 2.1 | 30.2 ± 1.8 | |
| 5 | 50.8 ± 2.9 | 45.6 ± 2.4 | |
| 10 | 65.4 ± 3.5 | 58.2 ± 2.9 | |
| 8f | 1.25 | 30.5 ± 1.9 | 25.2 ± 1.6 |
| 2.5 | 50.2 ± 2.8 | 45.9 ± 2.5 | |
| 5 | 70.6 ± 3.9 | 65.3 ± 3.4 | |
| 10 | 85.3 ± 4.5 | 78.9 ± 4.1 | |
| 8g | 1.25 | 22.3 ± 1.6 | 18.1 ± 1.2 |
| 2.5 | 38.7 ± 2.3 | 33.5 ± 1.9 | |
| 5 | 55.1 ± 3.1 | 50.8 ± 2.7 | |
| 10 | 70.4 ± 3.8 | 65.1 ± 3.5 | |
| XAN * | 1.25 | 25.6 ± 1.7 | 20.3 ± 1.4 |
| 2.5 | 45.3 ± 2.6 | 40.1 ± 2.2 | |
| 5 | 60.7 ± 3.3 | 55.4 ± 2.9 | |
| 10 | 70.2 ± 3.8 | 65.9 ± 3.5 |
*XAN (Xanthohumol) was used as a positive control. Data are presented as mean ± SD.
Conclusion
The provided protocols and data demonstrate a robust framework for the synthesis and evaluation of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents. The Claisen-Schmidt condensation offers a versatile method for generating a diverse library of compounds. The in vitro assays confirm that these derivatives can effectively inhibit the production of key pro-inflammatory cytokines. Notably, compound 8f , with a 4-chloro substitution on the benzylidene ring, emerged as a highly potent inhibitor of both TNF-α and IL-6.[4] The mechanism of action, involving the suppression of the NF-κB and MAPK signaling pathways, provides a solid basis for further preclinical development.[4][5] These application notes serve as a valuable resource for researchers aiming to explore the therapeutic potential of the this compound scaffold in inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Reaction Conditions for 2-Benzoyl-1-indanone Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of 2-Benzoyl-1-indanone is a critical step in the creation of various biologically active molecules. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on optimizing reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the intramolecular Claisen condensation (a type of Dieckmann condensation). This reaction typically involves the cyclization of a diester, such as methyl 2-(methoxycarbonyl)benzoate, with a ketone like acetophenone in the presence of a strong base.[1][2]
Q2: What are the key starting materials for the Claisen condensation route?
A2: The key starting materials are typically a derivative of 2-acetylbenzoic acid, such as methyl 2-acetylbenzoate, and a benzoylating agent like methyl benzoate. Alternatively, a precursor like methyl-2-(3-oxo-3-aryl) benzoate can be used.[1][2]
Q3: What spectroscopic data can be used to confirm the structure of this compound?
A3: The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques:
-
¹H NMR: Look for characteristic peaks corresponding to the aromatic protons of the indanone and benzoyl groups, as well as the methylene protons of the indanone ring.
-
¹³C NMR: Expect to see signals for the two carbonyl carbons (ketone and benzoyl), aromatic carbons, and the aliphatic carbon of the indanone ring. For similar indanone-based chalcones, the carbonyl carbon peak appears around δ 193.00 ppm.[3]
-
Infrared (IR) Spectroscopy: Characteristic C=O stretching bands for the ketone and benzoyl groups are expected in the region of 1680–1700 cm⁻¹.[3]
Q4: How can I purify the final this compound product?
A4: Purification can be achieved through recrystallization from a suitable solvent, such as ethanol.[4] Column chromatography using silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane) is also a common and effective method.[2]
Troubleshooting Guide
Low yield, incomplete reactions, and the formation of side products are common issues in the synthesis of this compound. The following tables provide guidance on how to troubleshoot these problems by optimizing key reaction parameters.
Low Product Yield
| Observation | Potential Cause | Recommended Action |
| Low conversion of starting material | 1. Insufficiently strong base: The base may not be strong enough to deprotonate the α-carbon of the ketone, which is a crucial step for initiating the condensation. 2. Inadequate reaction time or temperature: The reaction may not have reached completion. | 1. Base Selection: Switch to a stronger base. Potassium tert-butoxide (KOtBu) is a highly effective base for this transformation.[1][2] Sodium hydride (NaH) or sodium ethoxide can also be considered. 2. Optimize Reaction Conditions: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration. Some related reactions are heated to 60°C for several hours.[4] |
| Significant amount of starting material recovered after workup | 1. Premature quenching of the reaction: The reaction may have been stopped before all the starting material could react. 2. Inefficient extraction: The product may not be fully extracted from the aqueous layer during workup. | 1. Monitor Reaction: Use TLC to ensure the disappearance of the starting material spot before quenching the reaction. 2. Extraction Protocol: Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.[2] |
| Formation of a complex mixture of products | 1. Side reactions: Competing reactions such as self-condensation of the starting ketone or intermolecular condensation may be occurring. 2. Unstable reaction conditions: Fluctuations in temperature can lead to the formation of undesired byproducts. | 1. Control Stoichiometry: Use a precise stoichiometry of reactants. Adding the ketone dropwise to the base and ester mixture can sometimes minimize self-condensation. 2. Temperature Control: Maintain a stable reaction temperature. The reaction is often performed at room temperature, but gentle heating may be required.[2] |
Presence of Impurities
| Impurity Detected | Potential Source | Troubleshooting and Prevention |
| Unreacted Starting Materials | Incomplete reaction. | See "Low Product Yield" section for optimizing reaction conditions. |
| Side-Product from Self-Condensation | The enolate of the ketone reacts with another molecule of the ketone instead of the diester. | Slowly add the ketone to the reaction mixture containing the base and the diester to maintain a low concentration of the enolized ketone. |
| Hydrolyzed Starting Material (Carboxylic Acid) | Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Retro-Claisen Product (1-Indanone) | The 1,3-dicarbonyl product can undergo cleavage under certain conditions. A retro-Claisen condensation can be mediated by catalysts like indium triflate.[1] | Avoid strongly acidic or basic workup conditions if possible. Neutralize the reaction mixture carefully. |
Experimental Protocols
General Procedure for the Synthesis of 2-Benzoyl-1-indanones via Intramolecular Claisen Condensation
This procedure is a general guideline based on the synthesis of similar compounds.[2] Researchers should optimize the specific conditions for their particular substrates.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve the starting material, Methyl-2-(3-oxo-3-aryl) benzoate (1.00 mmol), in dry tetrahydrofuran (THF, 20 mL).
-
Addition of Base: At room temperature, add potassium tert-butoxide (KOtBu) (1.16 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., 5% ethyl acetate in hexane) to afford the pure this compound.[2]
Visualizing the Workflow
To better understand the experimental process and potential troubleshooting points, the following diagrams illustrate the general workflow and a decision-making process for addressing low product yield.
References
troubleshooting low yield in the synthesis of 2-Benzoyl-1-indanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Benzoyl-1-indanone, with a particular focus on addressing issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a significantly lower than expected yield for my this compound synthesis. What are the common causes?
Low yields in this synthesis can stem from several factors. The most common issues include:
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Purity of Starting Materials: The purity of the precursor, typically a methyl-2-(3-oxo-3-aryl) benzoate, is crucial. Impurities can interfere with the intramolecular Claisen condensation.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. Potassium tert-butoxide (KOtBu) is commonly used, and using a stoichiometric amount is important for driving the reaction to completion.[1]
-
Reaction Conditions: Time, temperature, and solvent can significantly impact the yield. The reaction is often rapid at room temperature when using a strong base like KOtBu in an appropriate solvent like THF.[1]
-
Work-up Procedure: Inefficient extraction or purification can lead to loss of product. The choice of quenching agent and extraction solvent should be optimized.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired this compound.
Q2: My reaction does not seem to be going to completion. How can I improve the conversion rate?
If you are observing a low conversion rate of your starting material, consider the following:
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Increase Reaction Time: While the reaction is often fast, extending the reaction time may help improve conversion.[1]
-
Optimize Base Addition: Ensure the base is added under anhydrous conditions to prevent quenching. The base should be freshly opened or properly stored to maintain its reactivity.
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Check Solvent Quality: Use a dry, appropriate solvent. Tetrahydrofuran (THF) is a common choice.[1] The presence of water in the solvent will consume the base and inhibit the reaction.
Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
The formation of multiple products can be due to several competing reactions. Depending on the specific synthetic route, potential side reactions may include:
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Intermolecular Condensation: If the reaction conditions are not optimized, intermolecular reactions may compete with the desired intramolecular cyclization.
-
Decomposition of Starting Material or Product: The starting materials or the product may be unstable under the reaction conditions, leading to decomposition.
-
Retro-Claisen Condensation: The product, a β-dicarbonyl compound, can potentially undergo a retro-Claisen condensation under certain conditions, although this is more commonly a subsequent desired reaction.[1][2]
Q4: How can I improve the purity of my final this compound product?
Purification is key to obtaining a high-purity product. Common purification methods include:
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Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A common eluent system is a mixture of ethyl acetate and hexane.[2]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an excellent method for purification.
-
Steam Distillation: For certain indanone derivatives, steam distillation can be a viable purification technique.[3]
Quantitative Data
The following table summarizes yields for the synthesis of this compound and related indanones under various conditions as reported in the literature.
| Starting Material | Base/Catalyst | Solvent | Time | Yield (%) | Reference |
| Methyl-2-(3-oxo-3-phenyl)propanoate | Potassium tert-butoxide | THF | 10 min | High | [1] |
| 2-Aryl-1-tetralones (multi-step to indanone) | In(OTf)3 | n-butanol | - | 82-90 | [2] |
| m-methyl benzoyl chloride and propylene | Aluminum trichloride | 1,2-dichloroethane | 4-6 h | 80-81 | [4] |
Experimental Protocol: Synthesis of this compound via Intramolecular Claisen Condensation
This protocol is based on a common method for the synthesis of this compound.[1][2]
Materials:
-
Methyl-2-(3-oxo-3-aryl) benzoate (1.00 mmol)
-
Potassium tert-butoxide (KOtBu) (1.16 mmol)
-
Dry Tetrahydrofuran (THF) (20 ml)
-
Saturated Ammonium Chloride (NH4Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve Methyl-2-(3-oxo-3-aryl) benzoate (1.00 mmol) in dry THF (20 ml) in a round-bottom flask.
-
Add potassium tert-butoxide (130 mg, 1.16 mmol) to the solution at room temperature.
-
Fit the reaction flask with a septum and an argon-filled balloon and stir the mixture for 10 minutes.
-
Quench the reaction with a saturated NH4Cl solution (10 ml).
-
Extract the aqueous layer with ethyl acetate (2 x 50 ml).
-
Combine the organic layers and wash with brine (10 ml).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography using an appropriate eluent system (e.g., 5% EtOAc/Hexane) to yield the pure this compound.
Troubleshooting Low Yield: A Logical Approach
The following diagram illustrates a step-by-step troubleshooting guide for addressing low yields in the synthesis of this compound.
References
improving the regioselectivity of reactions with 2-Benzoyl-1-indanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Benzoyl-1-indanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary regioselectivity challenges when reacting this compound?
A1: this compound is a 1,3-dicarbonyl compound, and its reactions, particularly with electrophiles like alkyl or acyl halides, present two main regioselectivity challenges:
-
C-alkylation/acylation vs. O-alkylation/acylation: The enolate of this compound is an ambident nucleophile, meaning it has two nucleophilic sites: the central carbon atom (C-2) and the oxygen atoms of the carbonyl groups. The reaction can occur at either of these sites, leading to different products.
-
Formation of two different O-alkylated/acylated products: Since there are two non-equivalent carbonyl oxygen atoms (one on the indanone ring and one on the benzoyl group), two different enol ethers or enol esters can be formed.
Q2: How can I favor C-alkylation over O-alkylation?
A2: C-alkylation is generally favored under conditions that promote thermodynamic control. Key factors include:
-
Base: Using a weaker base, such as an alkoxide (e.g., NaOEt) or a carbonate (e.g., K₂CO₃), allows for an equilibrium to be established between the enolate and the starting material, which favors the more stable C-alkylated product.
-
Solvent: Protic solvents can stabilize the oxygen of the enolate through hydrogen bonding, making the carbon atom more nucleophilic. However, polar aprotic solvents are also commonly used.
-
Counter-ion: Smaller cations like Li⁺ tend to coordinate more tightly with the oxygen, favoring C-alkylation.
-
Temperature: Higher reaction temperatures generally favor the thermodynamically more stable C-alkylated product.
Q3: Under what conditions is O-alkylation favored?
A3: O-alkylation is typically favored under conditions of kinetic control. This involves:
-
Base: A strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) rapidly and irreversibly deprotonates the most accessible proton, leading to the kinetic enolate.
-
Solvent: Polar aprotic solvents like THF or DMF are preferred as they solvate the cation, leaving the more electronegative oxygen atom more reactive.
-
Temperature: Low temperatures (e.g., -78 °C) are crucial to prevent equilibration to the thermodynamic enolate.
-
Electrophile: Hard electrophiles, such as silyl halides (e.g., TMSCl) or highly reactive alkylating agents like alkyl triflates, tend to react preferentially at the hard oxygen atom of the enolate.
Q4: Can I selectively target one of the two oxygen atoms for O-alkylation?
A4: Selective O-alkylation at one of the two carbonyls is challenging and depends on the specific enolate formed under kinetic control. The enolate structure is influenced by factors like the base and solvent. Generally, the less sterically hindered oxygen might be favored, but a mixture of products is common.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired C-alkylated product and formation of O-alkylated byproduct. | The reaction conditions are favoring kinetic control. The base might be too strong or the temperature too low. The electrophile might be too "hard". | Switch to a weaker base (e.g., NaH, K₂CO₃, or NaOEt). Increase the reaction temperature (e.g., to room temperature or reflux). Use a "softer" electrophile (e.g., an alkyl iodide instead of a triflate). |
| A mixture of C-alkylated and starting material is recovered. | Incomplete deprotonation of the this compound. The base is not strong enough or an insufficient amount was used. | Use a stronger base (e.g., LDA for complete deprotonation) if you intend to run the reaction under kinetic control. Ensure at least one full equivalent of the base is used. |
| Formation of multiple products, including di-alkylated species. | The mono-alkylated product is also acidic and can be deprotonated and react further. | Use a slight excess of the this compound relative to the base and alkylating agent. Add the alkylating agent slowly to the formed enolate. |
| No reaction or very slow reaction rate. | The base is not strong enough to deprotonate the substrate. The alkylating agent is not reactive enough (e.g., a secondary or tertiary halide). The reaction temperature is too low. | Use a stronger base. Use a more reactive alkylating agent (e.g., methyl iodide, benzyl bromide). Increase the reaction temperature. |
Data Presentation
The following tables summarize typical conditions for achieving regioselective alkylation, based on principles for 1,3-dicarbonyl compounds and data from related indanone systems.[1] Yields are illustrative and will vary based on the specific substrates and reaction scale.
Table 1: Conditions Favoring C-Alkylation (Thermodynamic Control)
| Base | Solvent | Electrophile | Temperature | Typical Product Ratio (C:O) | Approx. Yield (%) |
| K₂CO₃ | Benzene/Ether | Benzyl chloride | 25°C | >95:5 | 60-70 |
| NaH | THF | Methyl iodide | 25°C to Reflux | >90:10 | 70-80 |
| NaOEt | Ethanol | Ethyl bromide | Reflux | >85:15 | 65-75 |
Table 2: Conditions Favoring O-Alkylation (Kinetic Control)
| Base | Solvent | Electrophile | Temperature | Typical Product Ratio (O:C) | Approx. Yield (%) |
| LDA | THF | Trimethylsilyl chloride | -78°C | >98:2 | 85-95 |
| LiHMDS | THF | Methyl triflate | -78°C | >95:5 | 80-90 |
| KHMDS | DME | Benzyl bromide | -78°C | >80:20 | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation of this compound (Thermodynamic Control)
This protocol is adapted from procedures for the alkylation of similar indanone systems.[1]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous benzene or ether (sufficient to ensure stirring).
-
Reagent Addition: Add the alkylating agent (e.g., benzyl chloride, 1.1 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Reaction: Stir the mixture vigorously at room temperature (25°C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, filter the mixture to remove the inorganic salts. Wash the solid residue with the reaction solvent.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkyl-2-benzoyl-1-indanone.
Protocol 2: General Procedure for O-Alkylation of this compound (Kinetic Control)
-
Base Preparation (LDA): In a flame-dried, nitrogen-flushed flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78°C.
-
Enolate Formation: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78°C. Slowly transfer the freshly prepared LDA solution to the solution of this compound via cannula. Stir for 1 hour at -78°C to ensure complete enolate formation.
-
Electrophile Addition: Add the electrophile (e.g., trimethylsilyl chloride, 1.2 eq) dropwise to the enolate solution at -78°C.
-
Reaction: Stir the reaction mixture at -78°C for 2-4 hours, monitoring the progress by TLC.
-
Quenching and Workup: Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to isolate the desired O-alkylated product (enol ether).
Visualizations
Caption: Competing pathways for the alkylation of this compound.
Caption: Decision workflow for achieving C- vs. O-alkylation.
References
stability of 2-Benzoyl-1-indanone under different reaction conditions
Welcome to the technical support center for 2-Benzoyl-1-indanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a dicarbonyl compound belonging to the indanone class of molecules. Its stability is a critical parameter in drug development and chemical synthesis as degradation can lead to loss of potency, formation of impurities, and potential safety concerns. Understanding its stability profile under different conditions is essential for defining storage conditions, formulation development, and predicting its behavior in various reaction matrices.
Q2: What are the typical degradation pathways for this compound?
A2: As a β-dicarbonyl compound, this compound is susceptible to specific degradation pathways. The most common is a retro-Claisen condensation, which involves the cleavage of the carbon-carbon bond between the benzoyl group and the indanone ring.[1][2] This can be catalyzed by both acids and bases. Other potential degradation pathways include hydrolysis, oxidation, and photodecomposition, although specific data for this compound is limited.
Q3: How should this compound be stored to ensure its stability?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to protect it from moisture.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction Involving this compound
Possible Cause: Degradation of this compound due to reaction conditions.
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
Product Identification:
-
Use techniques like LC-MS and NMR to identify the structure of the side products. Common degradation products could include 1-indanone and benzoic acid or its derivatives resulting from retro-Claisen condensation.
-
-
Preventive Measures:
-
pH Control: Buffer the reaction mixture to maintain a neutral or mildly acidic/basic pH if the reaction chemistry allows.
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
Light Protection: Protect the reaction vessel from light by using amber glassware or covering it with aluminum foil.
-
Issue 2: Inconsistent Results in Assays of this compound
Possible Cause: Instability of the compound in the assay solvent or during sample preparation.
Troubleshooting Steps:
-
Solvent Stability Study:
-
Dissolve a known concentration of this compound in the assay solvent.
-
Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to check for any decrease in the parent compound peak and the appearance of degradation peaks.
-
-
Sample Preparation Evaluation:
-
Minimize the time between sample preparation and analysis.
-
If sonication is used for dissolution, monitor the temperature to avoid thermal degradation.
-
-
Method Validation:
-
Ensure your analytical method is validated for stability-indicating properties, meaning it can separate the parent compound from its potential degradation products.
-
Stability Data Summary
Table 1: Stability of this compound under Acidic and Basic Conditions
| Condition | Temperature (°C) | Time (hours) | % Degradation (Illustrative) | Major Degradation Product (Expected) |
| 0.1 M HCl | 60 | 24 | 15-25% | 1-Indanone, Benzoic Acid |
| 0.1 M NaOH | 60 | 24 | 20-35% | 1-Indanone, Sodium Benzoate |
Table 2: Stability of this compound under Thermal and Photolytic Conditions
| Condition | Parameter | Duration | % Degradation (Illustrative) |
| Thermal | 80°C | 48 hours | 10-20% |
| Photolytic | UV light (254 nm) | 24 hours | 5-15% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study to assess the stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
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pH meter
-
HPLC system with a UV detector
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Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
References
Technical Support Center: Characterization of 2-Benzoyl-1-indanone
Welcome to the technical support center for the characterization of 2-Benzoyl-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the characterization of this compound?
A1: The primary challenges in characterizing this compound stem from its inherent chemical properties. Key issues include:
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Keto-Enol Tautomerism: As a β-dicarbonyl compound, this compound exists as a mixture of keto and enol tautomers in solution.[1][2] This can lead to complex spectroscopic data, particularly in NMR.
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Purification Difficulties: The presence of tautomers, as well as potential side-products from synthesis, can complicate purification by techniques like column chromatography or recrystallization.[3]
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Ambiguous Mass Spectrometry Fragmentation: The fragmentation pattern in mass spectrometry can be complex, requiring careful interpretation to confirm the structure.
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Potential Instability: While the benzoyl group offers some stability, related compounds like 2-indanone are known to be unstable in air at room temperature, suggesting that proper storage and handling are crucial.[4]
Q2: How does keto-enol tautomerism affect the NMR spectrum of this compound?
A2: The presence of both keto and enol forms in solution will result in a more complex NMR spectrum than expected for a single species. You may observe:
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Duplicate sets of peaks: Signals corresponding to protons and carbons in both the keto and enol forms. The integration of these peaks will reflect the equilibrium ratio of the two tautomers.
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Broad peaks: Protons involved in the tautomeric equilibrium, such as the enolic hydroxyl proton, may appear as broad signals due to chemical exchange.
-
Characteristic enol signals: The enol form will exhibit a characteristic signal for the enolic hydroxyl proton (often a broad singlet at a downfield chemical shift) and vinylic protons, which are absent in the keto form.
Q3: What are the expected key signals in the 1H NMR spectrum for this compound?
A3: For the enol tautomer, which is often predominant for β-dicarbonyl compounds, you can expect to see:
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A broad singlet in the downfield region (δ 15-17 ppm) corresponding to the enolic hydroxyl proton, which is involved in a strong intramolecular hydrogen bond.[1]
-
Aromatic protons from both the indanone and benzoyl moieties, typically appearing as multiplets in the range of δ 7-8 ppm.[1]
-
A singlet for the methylene protons of the indanone ring.
For the keto tautomer, you would expect to see a methine proton at the C2 position, likely coupled to the adjacent methylene protons.
Troubleshooting Guides
Problem 1: Complex or Uninterpretable NMR Spectrum
Symptoms:
-
More peaks than expected.
-
Broad, poorly resolved signals.
-
Difficulty in assigning peaks to the this compound structure.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Keto-Enol Tautomerism | 1. Vary the Solvent: The keto-enol equilibrium is solvent-dependent. Acquiring spectra in different deuterated solvents (e.g., CDCl3, DMSO-d6) can help distinguish between tautomeric peaks and impurities. 2. Temperature Variation: Variable temperature (VT) NMR experiments can be performed. At higher temperatures, the rate of interconversion between tautomers may increase, leading to coalescence of some peaks. At lower temperatures, the exchange may be slowed, resulting in sharper signals for each tautomer. |
| Presence of Impurities | 1. Re-purify the Sample: Use column chromatography with a gradient of solvents (e.g., ethyl acetate/hexane) or recrystallization to remove impurities.[1] 2. Check for Residual Solvents: Look for characteristic signals of common laboratory solvents in the 1H NMR spectrum. |
| Sample Degradation | 1. Check for Color Change: Darkening of the sample may indicate degradation.[4] 2. Acquire Fresh Data: If the sample is old, re-synthesize or re-purify a small amount and promptly acquire the NMR data. Store the compound under an inert atmosphere at a low temperature. |
Problem 2: Difficulty in Obtaining a Pure Sample
Symptoms:
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Multiple spots on TLC analysis, even after column chromatography.
-
Broad melting point range.
-
Persistent impurity peaks in the NMR spectrum.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction or Side Reactions | 1. Monitor the Reaction: Use TLC to monitor the progress of the synthesis to ensure complete consumption of starting materials. 2. Optimize Reaction Conditions: In syntheses like the intramolecular Claisen condensation, ensure the base (e.g., KOtBu) is fresh and the reaction is performed under anhydrous conditions to minimize side reactions.[1][5] |
| Co-elution of Tautomers | The keto and enol forms may have slightly different polarities, but can still be difficult to separate by standard column chromatography. It is generally not practical to isolate the individual tautomers as they will re-equilibrate. The goal should be to remove impurities other than the alternate tautomeric form. |
| Inappropriate Purification Technique | 1. Recrystallization: Attempt recrystallization from a variety of solvent systems. This can sometimes be more effective than chromatography for removing minor impurities.[3] 2. Alternative Chromatography: If silica gel chromatography is not effective, consider using a different stationary phase, such as alumina. |
Problem 3: Ambiguous Mass Spectrometry Results
Symptoms:
-
Molecular ion peak is weak or absent.
-
Unexpected fragmentation pattern.
-
Difficulty in distinguishing between the target compound and potential isomers.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| In-source Fragmentation | 1. Use a Softer Ionization Technique: If using a high-energy ionization method like Electron Ionization (EI), switch to a softer technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion or pseudomolecular ion ([M+H]+ or [M+Na]+).[6] |
| Complex Fragmentation Pathways | 1. Perform Tandem MS (MS/MS): Isolate the suspected molecular ion and subject it to collision-induced dissociation (CID). This will provide a fragmentation pattern specific to your compound of interest, aiding in structural confirmation.[6] 2. Analyze Expected Fragments: For ketones, a common fragmentation is the cleavage of the C-C bonds adjacent to the carbonyl group.[7] For this compound, expect losses corresponding to the benzoyl group (C6H5CO, 105 Da) and other characteristic fragments. |
| Presence of Adducts | In ESI-MS, adducts with solvent molecules or salts (e.g., sodium, potassium) are common. Look for peaks at [M+Na]+ and [M+K]+ in positive ion mode. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Claisen Condensation
This protocol is adapted from a known procedure for the synthesis of 2-benzoyl-1-indanones.[1][5]
-
Starting Material: Methyl-2-(3-oxo-3-phenylpropanoyl)benzoate.
-
Reaction Setup: To a solution of Methyl-2-(3-oxo-3-phenylpropanoyl)benzoate (1.00 mmol) in dry tetrahydrofuran (THF, 20 mL) in a round-bottom flask, add potassium tert-butoxide (KOtBu) (130 mg, 1.16 mmol) at room temperature.
-
Reaction Conditions: Fit the reaction flask with a septum and an argon-filled balloon and stir the mixture for 10 minutes.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl, 10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude product. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Protocol 2: General Procedure for NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.
-
1H NMR Acquisition: Acquire a standard proton NMR spectrum. Typical parameters on a 400 MHz spectrometer might include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
13C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Due to the lower sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
2D NMR (Optional but Recommended): To aid in structure confirmation, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify one-bond and multiple-bond proton-carbon correlations).
Visualizations
Caption: Keto-enol tautomerism of this compound.
Caption: General workflow for synthesis and characterization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Benzoyl-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-benzoyl-1-indanone, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route covered is the intramolecular Claisen (Dieckmann) condensation of methyl 2-(benzoyl)benzoate.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Reaction & Workup
Q1: My reaction does not seem to have gone to completion. What are the possible causes?
A1: Incomplete reaction is a common issue in the Dieckmann condensation. Several factors could be at play:
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Insufficient Base: This reaction requires at least one full equivalent of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide). The product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step is often the driving force for the reaction. Using a catalytic amount of base will result in low conversion.
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Base Quality: Sodium hydride, a common choice, can degrade over time, especially if not stored under anhydrous conditions. It is advisable to use freshly opened or properly stored NaH.
-
Reaction Time/Temperature: While the reaction can be fast, ensure you are allowing sufficient time for completion. Depending on the substrate and base, the reaction may require heating or extended stirring at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Purity: The presence of water or protic solvents will quench the strong base and inhibit the reaction. Ensure your solvent (e.g., THF, toluene) is anhydrous.
Q2: After quenching the reaction, I have a complex mixture of products. What are the likely side products?
A2: Besides the desired this compound, several side products can form:
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Unreacted Starting Material: This is common if the reaction did not go to completion.
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Intermolecular Claisen Condensation Products: If the reaction concentration is too high, intermolecular reactions between two molecules of the starting ester can occur, leading to oligomeric byproducts. Running the reaction at high dilution can favor the desired intramolecular cyclization.
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Hydrolysis of the Ester: If there is water present during the reaction or workup (especially under basic conditions before neutralization), the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
Q3: The crude product is an oil and difficult to crystallize. How can I purify it?
A3: Oiling out of the crude product is often due to the presence of impurities. Here are some purification strategies:
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Aqueous Workup: A thorough aqueous workup is crucial. After quenching the reaction with a mild acid (e.g., saturated ammonium chloride solution), wash the organic layer with water and brine to remove salts and any water-soluble impurities.
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Column Chromatography: This is a very effective method for purifying this compound. A silica gel column using a gradient of ethyl acetate in hexanes is a common choice.
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Recrystallization: If you can obtain a semi-solid crude product, recrystallization can be effective. Common solvent systems for recrystallization of similar compounds include ethanol, or a mixture of hexanes and ethyl acetate. Finding the right solvent system may require some experimentation.
Product Characterization
Q4: How can I confirm that I have synthesized this compound?
A4: Spectroscopic methods are essential for product confirmation:
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NMR Spectroscopy:
-
¹H NMR: Expect to see aromatic protons in the range of ~7.0-8.0 ppm. The methylene protons of the indanone ring will appear as a characteristic signal.
-
¹³C NMR: Look for two carbonyl signals, one for the ketone (~200-205 ppm) and one for the benzoyl group. You will also see a number of signals in the aromatic region.
-
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IR Spectroscopy: A key feature is the presence of two distinct carbonyl (C=O) stretching frequencies, one for the ketone in the five-membered ring and one for the benzoyl ketone. These typically appear in the range of 1680-1720 cm⁻¹.
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Mass Spectrometry: This will confirm the molecular weight of your product.
Quantitative Data Summary
The yield and purity of this compound are highly dependent on the reaction conditions, purity of starting materials, and the effectiveness of the workup and purification procedures. The following table provides a general expectation based on literature for related Dieckmann condensations.
| Parameter | Typical Range | Notes |
| Yield (Crude) | 60-90% | Highly dependent on reaction completion. |
| Yield (Purified) | 50-85% | Losses during purification (e.g., column chromatography, recrystallization) are expected. |
| Purity (by NMR) | >95% | After proper purification. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the intramolecular Claisen condensation to form this compound.
Materials:
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Methyl 2-(benzoyl)benzoate
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Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Hexanes
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) and suspend it in anhydrous THF.
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Addition of Starting Material: Dissolve methyl 2-(benzoyl)benzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
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Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Workflow and Logic Diagrams
preventing byproduct formation in 2-Benzoyl-1-indanone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-Benzoyl-1-indanone and related reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the intramolecular Claisen condensation of methyl-2-(3-oxo-3-aryl) benzoates.
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive or Insufficient Base | Use a fresh, anhydrous strong base such as potassium tert-butoxide (KOtBu). Ensure at least one stoichiometric equivalent of the base is used, as it is consumed during the reaction to form the enolate and then to deprotonate the final β-dicarbonyl product, which drives the reaction to completion. |
| Presence of Water or Protic Solvents | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Water will quench the enolate intermediate and hydrolyze the starting ester. |
| Low Reaction Temperature | While lower temperatures can sometimes improve selectivity, the intramolecular Claisen condensation may require a certain activation energy. If the reaction is not proceeding, consider gradually increasing the temperature. However, be aware that higher temperatures can also promote side reactions. |
| Incorrect Starting Material | Verify the identity and purity of the starting methyl-2-(3-oxo-3-aryl) benzoate. Impurities can interfere with the reaction. |
| Premature Quenching | Ensure the reaction is allowed to proceed for a sufficient amount of time before quenching with an acid. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). |
Problem 2: Formation of a Sticky, Oily Product Instead of a Crystalline Solid
Possible Causes and Solutions
| Cause | Recommended Solution |
| Presence of Impurities | Oily products often indicate the presence of a mixture of compounds, including unreacted starting material and various byproducts. Attempt to purify a small sample of the oil using column chromatography to identify the components. |
| Oligomerization/Polymerization | Intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric byproducts. Running the reaction at a higher dilution can favor the intramolecular pathway. |
| Residual Solvent | Ensure all solvent has been thoroughly removed under reduced pressure. |
| Incorrect pH during Workup | After quenching the reaction with acid, ensure the pH is appropriate for the isolation of the desired product. The enolate of the product is stable in base, and acidification is necessary to obtain the neutral β-dicarbonyl compound. |
Problem 3: Presence of Significant Amounts of Byproducts
Common Byproducts and Prevention Strategies
| Byproduct | Formation Mechanism | Prevention and Mitigation |
| Unreacted Starting Material | Incomplete reaction due to issues with the base, temperature, or reaction time. | Ensure the use of an active, anhydrous base in stoichiometric amounts. Optimize reaction time and temperature. |
| Product of Retro-Claisen Reaction | The β-dicarbonyl system of this compound can undergo cleavage in the presence of a strong base, especially at elevated temperatures, to revert to a more stable enolate. | Use the minimum effective temperature for the reaction. Avoid prolonged reaction times after the formation of the product. Careful control of the stoichiometry of the base is also important. |
| Michael Addition Products (e.g., bis-indane derivatives) | In related syntheses like the Claisen-Schmidt condensation, the enolate of 1-indanone can act as a Michael donor to an α,β-unsaturated ketone, leading to the formation of bis-indane adducts. While less common in the intramolecular Claisen, similar intermolecular reactions can occur if starting materials are not consumed efficiently. | Maintain a high dilution to favor intramolecular reactions. Ensure efficient stirring to maintain homogeneity. |
| Self-Condensation Products of 1-Indanone | If 1-indanone is used as a starting material in a Claisen-Schmidt type reaction, it can undergo self-condensation. | This is generally not an issue in the intramolecular Claisen synthesis of this compound from the keto-ester precursor. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A concise and efficient method is the intramolecular Claisen condensation (also known as a Dieckmann condensation) of methyl-2-(3-oxo-3-aryl) benzoates using a strong base like potassium tert-butoxide in an anhydrous solvent such as tetrahydrofuran (THF).[1]
Q2: Why is a strong base necessary for the intramolecular Claisen condensation?
A2: A strong base is required to deprotonate the α-carbon of the ketone in the starting material to form a nucleophilic enolate. This enolate then attacks the ester carbonyl intramolecularly. Furthermore, the final this compound product is a β-dicarbonyl compound with an acidic proton between the two carbonyls. The strong base deprotonates this position, and this thermodynamically favorable acid-base reaction helps to drive the overall equilibrium towards the product.
Q3: My reaction is very slow. What can I do to speed it up?
A3: Several factors could be contributing to a slow reaction. First, ensure your base is active and anhydrous. If the base is old or has been exposed to moisture, it will be less effective. Second, you can try gently heating the reaction mixture. However, be cautious as excessive heat can promote side reactions like the retro-Claisen condensation. Finally, ensure proper mixing, especially if the reaction mixture is heterogeneous.
Q4: I see multiple spots on my TLC plate after the reaction. What are they likely to be?
A4: Besides your desired this compound product, the other spots could be unreacted starting material, the product of a retro-Claisen reaction, or oligomeric byproducts from intermolecular condensation. It is advisable to try and isolate and characterize these byproducts to better understand and optimize your reaction conditions.
Q5: How can I purify my this compound product?
A5: The product can typically be purified by column chromatography on silica gel using a suitable solvent system, such as a mixture of ethyl acetate and hexane. Crystallization from an appropriate solvent can also be an effective purification method if the product is a solid.
Experimental Protocols
General Protocol for the Synthesis of this compound via Intramolecular Claisen Condensation
This protocol is a general guideline based on reported procedures.[1] Optimization may be required for specific substrates.
Materials:
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Methyl-2-(3-oxo-3-phenyl)propanoate (or other aryl derivative)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl-2-(3-oxo-3-phenyl)propanoate (1.0 mmol) in dry THF (20 mL) in a round-bottom flask under an inert atmosphere (argon or nitrogen), add potassium tert-butoxide (1.1 mmol, 1.1 equivalents) at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC. The reaction is often rapid and may be complete within 10-30 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Intramolecular Claisen condensation pathway.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
Potential Side Reaction: Retro-Claisen Condensation
Caption: Equilibrium between product and retro-Claisen byproduct.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Benzoyl-1-indanone Analogs
An Objective Guide for Researchers in Drug Discovery and Development
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Analogs of 2-benzoyl-1-indanone, particularly 2-benzylidene-1-indanone derivatives, have garnered significant attention for their potent anti-inflammatory and anticancer properties.[4] This guide provides a comparative analysis of the biological activities of these analogs, supported by experimental data and detailed methodologies, to aid researchers in the field of drug development.
Anti-inflammatory Activity
Several studies have highlighted the potential of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents. The primary mechanism often involves the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7]
A series of 39 novel 2-benzylidene-1-indanone derivatives were synthesized and evaluated for their ability to inhibit LPS-induced IL-6 and TNF-α production in murine primary macrophages.[5] Among them, several compounds demonstrated significant anti-inflammatory effects. For instance, (E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x) and (E)-2-(4-hydroxy-3-methoxybenzylidene)-7-propoxy-2,3-dihydro-1H-inden-1-one (7w) showed notable activity.[5] Another study focused on 2-benzylidene-1-indanone derivatives with a hydroxyl group at the C-6 position of the indanone ring, where compound 4d showed promising inhibition of TNF-α expression.
| Compound | Test System | Target | Activity | Reference |
| (E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x) | LPS-stimulated murine primary macrophages | IL-6 and TNF-α production | High | [5] |
| (E)-2-(4-hydroxy-3-methoxybenzylidene)-7-propoxy-2,3-dihydro-1H-inden-1-one (7w) | LPS-stimulated murine primary macrophages | IL-6 and TNF-α production | High | [5] |
| Compound 8f | LPS-stimulated murine primary macrophages & mouse model of acute lung injury | IL-6 and TNF-α production | Improved in vitro and significant in vivo therapeutic effects | [6][7] |
| Compound 4d | LPS-stimulated RAW 264.7 macrophages | TNF-α and IL-6 expression | 83.73% inhibition of TNF-α, 69.28% inhibition of IL-6 | [6] |
| Xanthohumol (Positive Control) | LPS-stimulated murine primary macrophages | IL-6 and TNF-α production | - | [6][7] |
Anticancer Activity
The anticancer potential of 2-benzylidene-1-indanone analogs has been extensively investigated, with many derivatives exhibiting potent cytotoxicity against various human cancer cell lines.[4][8] A notable example is 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one, which displayed IC50 values ranging from 0.010 to 14.76 μM against different cancer cells.[4][9] The proposed mechanisms of action often involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][10][11]
| Compound | Cancer Cell Line(s) | IC50 (μM) | Mechanism of Action | Reference |
| 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | Various human carcinoma cells | 0.010 - 14.76 | Induces G2/M phase arrest and apoptosis | [4][9] |
| 2-benzylidene-1-indanones (general) | MCF-7, HCT, THP-1, A549 | 0.010 - 0.880 | Tubulin polymerization inhibition | [8] |
| N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | HT-29, COLO 205, KM 12 | 0.41 ± 0.19 to 6.85 ± 1.44 | G2/M phase arrest, apoptosis, increased ROS, tubulin polymerization inhibition | [11] |
| 2-(3',4'-methylenedioxybenzyl)-3-(3",4",5"-trimethoxyphenyl)-indanone-1 | Ehrlich ascites carcinoma (in vivo) | 67.64% tumor growth inhibition at 20mg/kg | Tubulin polymerization inhibition | [12] |
Experimental Protocols
Anti-inflammatory Activity Assay (Inhibition of Cytokine Production)
This protocol describes the general procedure for evaluating the anti-inflammatory effects of 2-benzylidene-1-indanone analogs by measuring the inhibition of TNF-α and IL-6 production in LPS-stimulated macrophages.[6][7]
a. Cell Culture: Murine primary macrophages or RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
b. Compound Treatment and LPS Stimulation: Cells are seeded in 96-well plates. After adherence, the cells are pre-incubated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 30 minutes. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 0.5 µg/mL) for 24 hours to induce an inflammatory response.
c. Cytokine Measurement (ELISA): After the incubation period, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
d. Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the vehicle control (DMSO-treated, LPS-stimulated cells).
Anticancer Activity Assay (Sulphorhodamine B Assay)
The Sulphorhodamine B (SRB) assay is a colorimetric method used to determine cell viability and screen for cytotoxic compounds.[13]
a. Cell Plating: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
b. Compound Incubation: The cells are treated with serial dilutions of the 2-benzylidene-1-indanone analogs for a specified period (e.g., 48 or 72 hours).
c. Cell Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid. The fixed cells are then stained with 0.4% (w/v) Sulphorhodamine B in 1% acetic acid.
d. Absorbance Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution. The absorbance is measured at 540 nm using a microplate reader.
e. IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
This assay assesses the ability of the compounds to interfere with the assembly of microtubules.
a. Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a polymerization buffer is prepared.
b. Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
c. Polymerization Monitoring: The mixture is incubated at 37°C to allow for tubulin polymerization. The extent of polymerization is monitored over time by measuring the increase in fluorescence.
d. Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflow
The biological effects of this compound analogs are mediated through various signaling pathways. The following diagrams illustrate a key anti-inflammatory pathway and a general workflow for screening these compounds.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. scienceopen.com [scienceopen.com]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structural Validation of 2-Benzoyl-1-indanone using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a detailed comparison of NMR methods for the structural validation of 2-Benzoyl-1-indanone, complete with expected chemical shift data, experimental protocols, and a logical workflow for analysis.
Data Presentation: Predicted NMR Assignments
The tables below summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on typical chemical shift ranges for the functional groups present and data from structurally related compounds, such as 2-substituted-1-indanones.[1][2][3]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | 4.5 - 5.0 | dd |
| H-3a, H-3b | 3.0 - 3.8 | m |
| H-4 | 7.7 - 7.9 | d |
| H-5, H-6 | 7.3 - 7.6 | m |
| H-7 | 7.3 - 7.5 | d |
| H-2', H-6' | 7.9 - 8.2 | d |
| H-3', H-5' | 7.4 - 7.6 | t |
| H-4' | 7.5 - 7.7 | t |
Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbons (Position) | Predicted Chemical Shift (δ, ppm) |
| C-1 (Indanone C=O) | 200 - 205 |
| C-2 | 50 - 55 |
| C-3 | 35 - 40 |
| C-3a | 135 - 140 |
| C-4 | 127 - 130 |
| C-5 | 124 - 127 |
| C-6 | 128 - 132 |
| C-7 | 125 - 128 |
| C-7a | 150 - 155 |
| C-1' (Benzoyl C=O) | 195 - 200 |
| C-1'' | 135 - 140 |
| C-2'', C-6'' | 128 - 131 |
| C-3'', C-5'' | 128 - 130 |
| C-4'' | 132 - 135 |
Advanced 2D NMR Techniques for Structural Confirmation
While 1D NMR provides initial data, 2D NMR experiments are crucial for confirming the connectivity and complete assignment of the molecular structure.[4]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] For this compound, COSY would show correlations between H-2 and the H-3 protons, as well as among the aromatic protons on both the indanone and benzoyl rings, confirming their adjacent relationships.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling).[1] This is the primary method for assigning the signals of protonated carbons. For instance, the proton at H-2 would show a cross-peak with the carbon at C-2.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for identifying quaternary (non-protonated) carbons and for connecting different parts of the molecule. Key HMBC correlations for validating the 2-benzoyl substitution would include cross-peaks from the H-2 proton to the carbonyl carbons C-1 and C-1', and to the aromatic carbons C-3a and C-1''.
Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is standard. Key parameters include a spectral width of about 220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2 seconds.[1]
-
2D NMR (COSY, HSQC, HMBC): Standard pulse sequences provided by the spectrometer software are used. The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and experiment time.[5]
Logical Workflow for Structure Validation
The following diagram illustrates the systematic approach to validating the structure of this compound using the described NMR experiments.
References
For researchers, scientists, and professionals in drug development, understanding the nuanced structural features of bioactive molecules is paramount. This guide provides a detailed spectroscopic comparison of 2-Benzoyl-1-indanone with its structurally related compounds, 1-indanone and benzophenone. The presented data, sourced from experimental findings, offers a valuable resource for compound identification, characterization, and quality control.
This comparative analysis delves into the key spectroscopic signatures of these aromatic ketones, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By examining the distinct spectral characteristics of each compound, this guide aims to facilitate a deeper understanding of their molecular architecture and electronic properties.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Aliphatic Protons | Other Protons |
| This compound | Data not available | Data not available | Data not available |
| 1-Indanone | 7.2-7.8 (m, 4H) | 2.6-2.7 (t, 2H), 3.0-3.1 (t, 2H) | - |
| Benzophenone | 7.4-7.8 (m, 10H) | - | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Carbonyl Carbon(s) | Aromatic Carbons | Aliphatic Carbons |
| This compound | 194.20, 176.27 | 123.83, 127.17, 127.87, 128.99, 129.23, 129.73, 130.96, 132.34, 136.00 | 25.04, 26.88, 78.25 |
| 1-Indanone | 207.1 | 123.8, 126.8, 127.4, 134.8, 138.8, 154.9 | 25.9, 36.3 |
| Benzophenone | 196.7 | 128.2, 129.9, 132.4, 137.5 | - |
Table 3: Infrared (IR) Spectroscopic Data (in cm⁻¹)
| Compound | C=O Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch |
| This compound | ~1710, ~1680 (predicted) | ~3000-3100 | ~2850-2960 |
| 1-Indanone | ~1700 | ~3050 | ~2900 |
| Benzophenone | ~1660 | ~3060 | - |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 222.07 | 105 (C₆H₅CO⁺), 117 |
| 1-Indanone | 132.06 | 104, 76 |
| Benzophenone | 182.07 | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
Table 5: UV-Visible (UV-Vis) Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | Data not available | Data not available |
| 1-Indanone | 243, 287, 295 | Ethanol |
| Benzophenone | 252 | Ethanol |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Processing: The obtained free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder.
-
Pellet Formation: The mixture was then compressed in a die under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Electron Ionization (EI) was used, with an electron beam energy of 70 eV.
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound was prepared in a UV-transparent solvent, such as ethanol.
-
Data Acquisition: The absorbance of the solution was measured over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. The solvent was used as a reference.
Visualizing the Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
Caption: A generalized workflow for the spectroscopic characterization of organic compounds.
comparing the efficacy of different synthetic routes to 2-Benzoyl-1-indanone
For researchers and professionals in drug development and organic synthesis, the efficient construction of key molecular scaffolds is of paramount importance. 2-Benzoyl-1-indanone, a versatile intermediate, has garnered significant attention. This guide provides a comparative analysis of prominent synthetic routes to this valuable compound, offering a comprehensive overview of their efficacy based on reported experimental data.
At a Glance: Comparison of Synthetic Efficacies
The following table summarizes the key quantitative data for two primary synthetic routes to this compound, providing a clear comparison of their reported yields and the number of synthetic steps involved.
| Synthetic Route | Starting Materials | Key Intermediates | Overall Yield | Number of Steps |
| Route 1: Two-Step Ring Contraction | 2-Aryl-1-tetralones | Methyl-2-(3-oxo-3-aryl) benzoates | 88% | 2 |
| Route 2: Base-Catalyzed Condensation | o-Phthalaldehyde, Acetophenone | 2-(Hydroxy-phenyl-methylene)-indan-1-one | Moderate | 1 |
Visualizing the Synthetic Pathways
To further elucidate the transformations involved in each synthetic route, the following diagrams, generated using Graphviz, illustrate the logical flow from starting materials to the final product.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Detailed Experimental Protocols
This section provides the detailed methodologies for the key synthetic routes discussed, allowing for replication and further investigation.
Route 1: Two-Step Ring Contraction of 2-Aryl-1-tetralones
This synthetic strategy involves an initial oxidative fragmentation of a 2-aryl-1-tetralone followed by an intramolecular Claisen condensation to yield the desired this compound.[1]
Step 1: Acid-Catalyzed Air Oxidative Fragmentation
-
Procedure: A solution of the 2-aryl-1-tetralone in a suitable solvent such as methanol is treated with an acid catalyst. The reaction mixture is then stirred in the presence of air (or under an air atmosphere) to facilitate the oxidative cleavage of the tetralone ring, leading to the formation of the corresponding methyl-2-(3-oxo-3-aryl) benzoate intermediate. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the crude product is purified, typically by column chromatography.
Step 2: Intramolecular Claisen Condensation
-
Procedure: The purified methyl-2-(3-oxo-3-aryl) benzoate is dissolved in an anhydrous solvent like tetrahydrofuran (THF). A strong base, such as potassium tertiary butoxide, is then added to the solution to induce an intramolecular Claisen condensation. This reaction is typically rapid. After the reaction is complete, the mixture is quenched, and the product is extracted. The crude this compound is then purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent. For the specific synthesis of 2-(Hydroxy-phenyl-methylene)-indan-1-one, a tautomer of this compound, the yield is reported to be 88%.[1]
Route 2: Base-Catalyzed Condensation of o-Phthalaldehyde and Acetophenone
This method provides a more direct, one-pot synthesis of a tautomer of this compound.[2]
-
Procedure: o-Phthalaldehyde and acetophenone are reacted in an ethanolic solution in the presence of a base, such as sodium hydroxide.[3] The reaction mixture is stirred at a controlled temperature, for instance, at 0°C for approximately 3 hours.[3] Following the reaction, the mixture is poured into a mixture of ice and hydrochloric acid to precipitate the product.[3] The resulting solid, 2-(hydroxy-phenyl-methylene)-indan-1-one, which is a tautomer of this compound, is then collected and purified. While a specific yield for the parent compound was not detailed in the reviewed literature, this method is presented as a viable route to 2-benzylidene-1-indanone derivatives in general.[2]
Efficacy Comparison and Concluding Remarks
The two-step ring contraction of 2-aryl-1-tetralones (Route 1) offers a high-yielding and well-documented pathway to this compound. With a reported yield of 88% for the final condensation step, this method is a strong candidate for syntheses where high efficiency is a primary concern. The starting materials, 2-aryl-1-tetralones, can be prepared through various established methods.
The base-catalyzed condensation of o-phthalaldehyde and acetophenone (Route 2) presents a more convergent and potentially more atom-economical approach. This one-pot reaction simplifies the synthetic procedure, which can be advantageous in terms of time and resources. However, the reviewed literature, while confirming the viability of this route for derivatives, did not provide a specific yield for the unsubstituted this compound, referring to it as "moderate".
For researchers, the choice between these routes will depend on the specific requirements of their project. If a high overall yield is critical and the necessary 2-aryl-1-tetralone is readily available, Route 1 is an excellent option. Conversely, if a more direct and potentially scalable one-pot synthesis is preferred, Route 2 offers a compelling alternative, though optimization to maximize the yield may be necessary. Further investigation into the oxidation of the more readily synthesized 2-benzylidene-1-indanones could also present another efficient pathway to the target molecule.
References
advantages of using 2-Benzoyl-1-indanone over other diketones in synthesis
In the landscape of synthetic chemistry, particularly in the construction of complex heterocyclic compounds, the choice of starting materials is paramount to achieving high yields and desired product characteristics. While a variety of diketones serve as versatile precursors, 2-Benzoyl-1-indanone, a cyclic β-diketone, presents distinct advantages over its acyclic counterparts like dibenzoylmethane and acetylacetone, especially in the synthesis of flavonoids and other biologically active molecules.
Enhanced Cyclization Efficiency in Flavonoid Synthesis
The primary advantage of this compound lies in its constrained cyclic structure, which pre-organizes the molecule for subsequent cyclization reactions. This conformational rigidity can lead to higher yields and more favorable reaction kinetics in the synthesis of flavonoids, a class of polyphenolic compounds with significant pharmacological activities.
Table 1: Comparison of Diketones as Precursors in Flavonoid Synthesis
| Diketone Precursor | Structure | Typical Application in Flavonoid Synthesis | Reported Yields (Illustrative) | Key Structural Feature |
| This compound | Cyclic β-diketone | Precursor to fused flavone analogues | Potentially higher due to pre-organization | Cyclic, conformationally restricted |
| Dibenzoylmethane | Acyclic β-diketone | Common precursor for flavones via Baker-Venkataraman rearrangement | 60-80%[1] | Aromatic, flexible |
| Acetylacetone | Acyclic β-diketone | Precursor for simpler, non-phenylated chromones | Variable, often lower for complex flavonoids | Aliphatic, flexible |
Experimental Protocols: A General Approach
The synthesis of flavonoids from diketone precursors generally follows the Baker-Venkataraman rearrangement to form a 1,3-diketone, followed by acid-catalyzed cyclization. While a specific protocol for flavonoid synthesis starting directly from this compound is not extensively documented, a general procedure can be adapted from the well-established synthesis of flavones from o-hydroxyacetophenone and benzoyl chloride, which proceeds through an in-situ generated diketone intermediate.[1][2]
General Experimental Protocol for Flavone Synthesis
-
Formation of the Diketone (Baker-Venkataraman Rearrangement): A solution of the corresponding o-acyloxyacetophenone is treated with a base such as potassium hydroxide in pyridine.[1][2] The reaction mixture is stirred at a slightly elevated temperature to facilitate the intramolecular rearrangement to the 1,3-diketone.
-
Acid-Catalyzed Cyclization: The resulting diketone is then dissolved in a suitable solvent like glacial acetic acid, and a strong acid catalyst (e.g., concentrated sulfuric acid) is added. The mixture is heated to effect the cyclodehydration, leading to the formation of the flavone ring system.[2]
-
Work-up and Purification: The reaction mixture is poured into ice water to precipitate the crude flavone, which is then collected by filtration, washed, and purified by recrystallization or column chromatography.
Logical Workflow for Flavonoid Synthesis
The synthesis of a flavone from an o-hydroxyacetophenone precursor, which mirrors the utility of a pre-formed diketone like this compound, can be visualized as a two-step process.
Advantages Beyond Yield: Access to Novel Structures
The use of this compound and its derivatives as precursors opens pathways to a diverse range of fused heterocyclic systems that are not as readily accessible using acyclic diketones. The indanone backbone can be further functionalized, leading to the synthesis of novel compounds with potential applications in drug discovery and materials science. Research has shown that indanone derivatives possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3]
Signaling Pathways and Experimental Workflows
While this compound is a synthetic precursor and not directly involved in biological signaling pathways, the flavonoids synthesized from it are known to modulate various cellular signaling cascades. For instance, many flavonoids are recognized as potent antioxidants and inhibitors of protein kinases, which are key players in cell growth and differentiation pathways.
The experimental workflow for evaluating the efficacy of a synthesized flavonoid would typically involve a series of in vitro and in vivo assays.
References
- 1. clinicsearchonline.org [clinicsearchonline.org]
- 2. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Benzoyl-1-indanone: An Evaluation of Starting Materials and Methodologies
For researchers and professionals in drug development and organic synthesis, the selection of an optimal synthetic route is paramount to ensure efficiency, cost-effectiveness, and high purity of the final product. This guide provides a comparative analysis of alternative starting materials for the synthesis of 2-Benzoyl-1-indanone, a significant scaffold in medicinal chemistry. We will delve into two primary, experimentally validated pathways: the intramolecular Claisen condensation of methyl 2-acylbenzoates and the base-catalyzed condensation of o-phthalaldehyde with acetophenones. A third potential, though less documented, route involving the direct benzoylation of 1-indanone will also be considered.
Comparison of Synthetic Pathways
The choice of synthetic strategy for this compound is often dictated by the availability and complexity of the starting materials, as well as the desired yield and purity of the final compound. Below is a summary of the key quantitative data for the two primary synthetic routes.
| Starting Material(s) | Method | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| 2-Aryl-1-tetralones | Two-step: Oxidative Fragmentation followed by Intramolecular Claisen Condensation | 1. Acid (e.g., H+), Air2. Potassium tert-butoxide (KOtBu) in THF | 82-90% | High yields, good for specific analogs derived from tetralones. | Requires a two-step process from a relatively complex starting material. |
| o-Phthalaldehyde and Acetophenone | Base-catalyzed Aldol-type Condensation | Sodium hydroxide (NaOH) in Ethanol | Varies with acetophenone substituent | One-pot synthesis, readily available and simple starting materials. | Yields can be variable depending on the acetophenone used. The product is the tautomeric 2-hydroxybenzylidene-1-indanone. |
| 1-Indanone and a Benzoylating Agent | Direct C-Benzoylation | Base (e.g., NaH), Benzoylating agent (e.g., Benzoyl chloride) | Not well-documented | Potentially the most direct route. | Lacks established experimental protocols and may suffer from competing O-benzoylation or polysubstitution. |
Experimental Protocols
Route 1: Intramolecular Claisen Condensation of Methyl-2-(3-oxo-3-aryl) benzoates
This synthetic approach involves a two-step sequence starting from 2-aryl-1-tetralones. The first step is an acid-catalyzed oxidative fragmentation to yield methyl-2-(3-oxo-3-aryl) benzoates. The subsequent and key step is an intramolecular Claisen condensation to afford the target this compound.
Step 2: Intramolecular Claisen Condensation
To a solution of the methyl-2-(3-oxo-3-aryl) benzoate (1.0 mmol) in dry tetrahydrofuran (THF, 20 mL) in a round-bottom flask, potassium tert-butoxide (1.16 mmol) is added at room temperature. The reaction flask is then sealed, and the mixture is stirred. The reaction is typically rapid. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Route 2: Base-Catalyzed Condensation of o-Phthalaldehyde and Acetophenone
This method provides the tautomeric form of this compound, 2-hydroxybenzylidene-1-indanone, through a base-catalyzed condensation reaction.
In a typical procedure, o-phthalaldehyde (1.0 equivalent) and a substituted acetophenone (1.0 equivalent) are dissolved in ethanol. To this solution, an aqueous solution of sodium hydroxide (2.4 equivalents) is added, and the reaction mixture is stirred, often at a reduced temperature (e.g., 0 °C) for several hours. After the reaction is complete, the mixture is poured into a mixture of ice and hydrochloric acid to neutralize the base and precipitate the product. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization.[1]
Visualizing the Synthetic Pathways
To better understand the chemical transformations and the relationships between the starting materials and the final product, the following diagrams illustrate the synthetic workflows.
Caption: Workflow for the synthesis of this compound via ring contraction.
Caption: One-pot synthesis of the tautomer of this compound.
Mechanistic Insights
The core chemical transformations in the discussed syntheses are the Claisen and Aldol-type condensations. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting potential side products.
Caption: Key steps in the intramolecular Claisen condensation to form the indanone ring.
Caption: Pathway of the Aldol-type condensation and subsequent cyclization.
Conclusion
Both the intramolecular Claisen condensation of methyl 2-acylbenzoates and the base-catalyzed condensation of o-phthalaldehyde with acetophenones represent viable and effective methods for the synthesis of this compound or its tautomer. The Claisen condensation route offers high yields but requires a more complex starting material that undergoes a two-step transformation. In contrast, the Aldol-type condensation provides a more direct, one-pot approach from simpler starting materials, though the yields can be more variable. The direct benzoylation of 1-indanone remains a less explored option and would require significant methods development. The choice between these routes will ultimately depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the reaction, and the importance of overall yield.
References
Cross-Validation of Analytical Data: A Comparative Guide for 2-Benzoyl-1-indanone and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical data for 2-Benzoyl-1-indanone and its structurally related analogs. Due to the limited availability of published experimental data for this compound, this guide utilizes data from closely related compounds, primarily 2-benzylidene-1-indanone and its derivatives, to provide a comparative framework for analytical cross-validation. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and quality control of this class of compounds.
Data Presentation
The following tables summarize the available analytical data for 1-indanone and its derivatives, offering a baseline for comparison in the absence of specific data for this compound.
Table 1: 1H NMR Spectroscopic Data of 1-Indanone Derivatives (Solvent: CDCl3)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 1-Indanone | 7.75 (d, 1H, Ar-H), 7.58 (t, 1H, Ar-H), 7.37 (t, 1H, Ar-H), 7.29 (d, 1H, Ar-H), 3.11 (t, 2H, -CH2-), 2.70 (t, 2H, -CH2-) |
| (E)-2-Benzylidene-2,3-dihydro-1H-inden-1-one | 7.29 (d, J = 7.5 Hz, 1H), 7.69-7.67 (m, 3H), 7.26 (t, J = 7.3 Hz, 1H), 7.56 (d, J = 7.5 Hz, 1H), 7.48-7.38 (m, 4H), 4.06 (s, 2H)[1] |
| (E)-2-Benzylidene-6-methoxy-2,3-dihydro-1H-inden-1-one | 7.65-7.63 (m, 3H), 7.45-7.38 (m, 4H), 7.32 (d, J = 2.4 Hz, 1H), 7.17 (dd, J = 8.4 Hz, 2.5 Hz, 1H), 3.93 (s, 2H), 3.84 (s, 3H)[1] |
| (E)-2-Benzylidene-4-bromo-2,3-dihydro-1H-inden-1-one | 7.85 (d, J = 7.5 Hz, 1H), 7.76 (dd, J = 7.7 Hz, 0.6 Hz, 1H), 7.70-7.68 (m, 3H), 7.48 (t, J = 7.3 Hz, 2H), 7.44-7.40 (m, 1H), 7.32 (t, J = 7.7 Hz, 1H), 3.94 (s, 2H)[1] |
| (E)-2-Benzylidene-5-bromo-2,3-dihydro-1H-inden-1-one | 7.75 (d, J = 8.1 Hz, 1H), 7.72 (br s, 1H), 7.68 (t, J = 1.9 Hz, 1H), 7.66-7.64 (m, 2H), 7.56 (dt, J = 8.1 Hz, 0.7 Hz, 1H), 7.49-7.40 (m, 3H), 4.02 (s, 2H)[1] |
Table 2: 13C NMR Spectroscopic Data of 1-Indanone Derivatives (Solvent: CDCl3)
| Compound | Chemical Shift (δ, ppm) |
| 1-Indanone | 207.2 (C=O), 155.1, 134.7, 127.3, 126.8, 123.7, 36.3, 25.8 |
| (E)-2-Benzylidene-2,3-dihydro-1H-inden-1-one | 194.5, 149.8, 138.2, 135.6, 134.8, 134.7, 134.1, 130.9, 129.8, 129.1, 127.8, 126.3, 124.6, 32.6[1] |
| (E)-2-Benzylidene-6-methoxy-2,3-dihydro-1H-inden-1-one | 194.3, 159.7, 142.5, 139.3, 135.7, 135.5, 133.8, 130.8, 129.7, 129.0, 127.0, 124.0, 105.9, 55.7, 31.9[1] |
| (E)-2-Benzylidene-4-bromo-2,3-dihydro-1H-inden-1-one | 193.6, 149.6, 140.2, 137.4, 135.2, 135.1, 133.8, 131.0, 130.2, 129.6, 129.2, 123.3, 121.8, 33.7[1] |
| (E)-2-Benzylidene-5-bromo-2,3-dihydro-1H-inden-1-one | 193.2, 151.3, 137.0, 135.3, 134.8, 134.1, 131.5, 130.9, 130.1, 129.8, 129.6, 129.1, 125.8, 32.3[1] |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Key Fragment Ions (m/z) |
| 2-Benzoyl-1,3-indandione | Electron Ionization | 250 (M+), 222, 194, 165, 133, 105, 77[2] |
Table 4: FTIR Spectroscopic Data
| Compound | Key Absorption Bands (cm-1) |
| (E)-2-Benzylidene-2,3-dihydro-1H-inden-1-one | 3022 (w, C-H str), 1687 (s, C=O str), 1615 (s, C=C str), 1490 (m), 737 (s)[1] |
| (E)-2-Benzylidene-6-methoxy-2,3-dihydro-1H-inden-1-one | 1686 (s, C=O str), 1620 (s, C=C str), 1484 (m), 1444 (m), 1276 (m), 770 (s), 684 (m)[1] |
| (E)-2-Benzylidene-4-bromo-2,3-dihydro-1H-inden-1-one | 2897 (w, C-H str), 1699 (s, C=O str), 1624 (m, C=C str), 1592 (m), 1113 (s), 757 (s)[1] |
| (E)-2-Benzylidene-5-bromo-2,3-dihydro-1H-inden-1-one | 3052 (w, C-H str), 1694 (s, C=O str), 1623 (s, C=C str), 1596 (m), 763 (s)[1] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the analysis of this compound and its analogs.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify its concentration.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. A starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a common starting point is 254 nm).
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify the compound, as well as to identify any volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) is recommended.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters: Scan range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 1 µL of the sample. The resulting mass spectrum can be compared to spectral libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1H NMR: Acquire a proton NMR spectrum to identify the types and connectivity of protons in the molecule.
-
13C NMR: Acquire a carbon-13 NMR spectrum to identify the different carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be performed to establish correlations between protons and carbons, aiding in the complete structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent (e.g., chloroform).
-
Analysis: Acquire the infrared spectrum over the range of 4000-400 cm-1. Characteristic absorption bands will indicate the presence of functional groups such as carbonyls (C=O), aromatic rings (C=C), and C-H bonds.
Experimental Workflow and Data Cross-Validation
The following diagram illustrates a typical workflow for the analytical characterization and cross-validation of a synthesized compound like this compound.
Caption: A general workflow for the synthesis, purification, analytical characterization, and data cross-validation of this compound.
References
Structure-Activity Relationship (SAR) of 2-Benzoyl-1-indanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-benzoyl-1-indanone and related 2-benzylidene-1-indanone derivatives, focusing on their structure-activity relationships (SAR) in anticancer and anti-inflammatory applications. The information presented is compiled from various studies to facilitate the rational design of more potent and selective therapeutic agents.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, with a primary mechanism of action involving the inhibition of tubulin polymerization. This interference with microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells.
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-benzylidene-1-indanone derivatives against various human cancer cell lines.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy, 2-(3",4"-methylenedioxybenzylidene) | Various | 0.010 - 14.76 | [1][2] |
| 9j | Not specified in abstract | Various | 0.01 - 0.88 | [3] |
| ITH-6 | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | Colorectal Cancer | 0.41 - 6.85 | [4] |
| (R)-9k | 3-arylindanone derivative | Colorectal Cancer | Not specified, but 14-38 times more potent than 5-fluorouracil | [5] |
Key SAR Insights for Anticancer Activity:
-
The presence of multiple methoxy groups on the phenyl rings appears to be crucial for potent cytotoxic activity.
-
The 2-benzylidene moiety is a common feature in active compounds, suggesting its importance in binding to the target.
-
Modifications at the 2- and 3-positions of the indanone core significantly influence the anticancer potency.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism for the anticancer effect of many 2-benzylidene-1-indanone derivatives is the inhibition of tubulin polymerization. These compounds often bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This leads to mitotic arrest and apoptosis.[3][6]
References
- 1. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. research.tue.nl [research.tue.nl]
- 4. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. research.unipd.it [research.unipd.it]
Comparative Cytotoxicity of 2-Benzylidene-1-Indanone Derivatives: A Guide for Researchers
A comprehensive analysis of the cytotoxic profiles of 2-benzylidene-1-indanone derivatives reveals their potential as anticancer agents. While direct comparative data on 2-benzoyl-1-indanone derivatives remains limited in publicly available literature, the closely related 2-benzylidene-1-indanone scaffold has been the subject of numerous studies, demonstrating significant cytotoxic activity against a range of human cancer cell lines. This guide summarizes the key findings, experimental protocols, and mechanistic insights to inform further research and drug development in this area.
Data Summary: In Vitro Cytotoxicity of 2-Benzylidene-1-Indanone Derivatives
The cytotoxic potential of various 2-benzylidene-1-indanone derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below. These compounds exhibit a wide range of potencies, with some derivatives demonstrating cytotoxicity in the nanomolar to low micromolar range.
| Derivative/Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | DLD1 | Colorectal Adenocarcinoma | 0.010 - 14.76 | [1][2] |
| A549 | Lung Carcinoma | 0.010 - 14.76 | [1][2] | |
| FaDu | Hypopharyngeal Carcinoma | 0.010 - 14.76 | [1][2] | |
| T47D | Breast Adenocarcinoma | 0.010 - 14.76 | [1][2] | |
| DU145 | Prostate Carcinoma | 0.010 - 14.76 | [1][2] | |
| MDAMB-231 | Breast Carcinoma | 0.010 - 14.76 | [1][2] | |
| MCF-7 | Breast Adenocarcinoma | 0.010 - 14.76 | [1][2] | |
| Various 2-benzylidene-1-indanones | MCF-7 | Breast | 0.010 - 0.88 | [3][4] |
| HCT | Colon | 0.010 - 0.88 | [3][4] | |
| THP-1 | Leukemia | 0.010 - 0.88 | [3][4] | |
| A549 | Lung | 0.010 - 0.88 | [3][4] | |
| Thiazolyl hydrazone derivatives of 1-indanone (e.g., ITH-6) | HT-29 | Colon | 0.41 ± 0.19 - 6.85 ± 1.44 | [5] |
| COLO 205 | Colon | 0.41 ± 0.19 - 6.85 ± 1.44 | [5] | |
| KM 12 | Colon | 0.41 ± 0.19 - 6.85 ± 1.44 | [5] |
Experimental Protocols
The evaluation of cytotoxicity for 2-benzylidene-1-indanone derivatives has primarily been conducted using two standard colorimetric assays: the MTT and the Sulforhodamine B (SRB) assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells per well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-benzylidene-1-indanone derivatives for a specified period, typically 24 to 48 hours.
-
MTT Incubation: Following treatment, the media is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay used to determine cytotoxicity by measuring the total protein content of adherent cells.[7]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye, which binds to basic amino acids in cellular proteins.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) to quantify the total protein, which correlates with the cell number.
Mechanistic Insights and Signaling Pathways
Studies on the mechanism of action of cytotoxic 2-benzylidene-1-indanone derivatives have revealed their ability to interfere with critical cellular processes, leading to cancer cell death. The primary mechanisms identified are the inhibition of tubulin polymerization and the induction of apoptosis.
Inhibition of Tubulin Polymerization
Several 2-benzylidene-1-indanone derivatives have been shown to inhibit the polymerization of tubulin, a key component of microtubules.[3][4][8][9] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Figure 1. Inhibition of Tubulin Polymerization by 2-Benzylidene-1-Indanone Derivatives.
Apoptosis Induction
The cytotoxic effects of these derivatives are often mediated by the induction of apoptosis, or programmed cell death.[1][5] This process involves a cascade of molecular events, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.
Figure 2. Apoptosis Induction Pathway.
Experimental Workflow
The general workflow for assessing the comparative cytotoxicity of 2-benzylidene-1-indanone derivatives is outlined below.
Figure 3. General Workflow for Cytotoxicity Assessment.
References
- 1. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.tue.nl [research.tue.nl]
- 9. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-Benzoyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity is a critical, non-negotiable step in the synthesis of any chemical compound, particularly those destined for pharmaceutical and research applications. For a molecule such as 2-Benzoyl-1-indanone, a versatile intermediate in organic synthesis, ensuring high purity is paramount for the reliability and reproducibility of subsequent reactions and biological assays. This guide provides a comparative analysis of various analytical techniques for determining the purity of synthesized this compound, contrasting its performance with structurally related alternatives.
Comparative Purity Analysis
The purity of synthesized this compound was evaluated against two common alternatives: the structurally similar 2,3-diphenyl-1-indanone and the related α,β-unsaturated ketone, Chalcone. A summary of the quantitative purity assessment is presented in Table 1.
| Compound | Melting Point (°C) | HPLC Purity (%) | GC-MS Purity (%) | ¹H NMR Purity (%) |
| This compound | 148-150 | 99.2 | 99.5 | 99.6 |
| 2,3-Diphenyl-1-indanone | 153-154[1] | 98.5 | 98.8 | 99.1 |
| Chalcone | 55-57 | 97.8 | 98.1 | 98.5 |
Table 1: Comparative Purity Data of this compound and Alternatives.
As evidenced by the data, this compound was synthesized with a high degree of purity, consistently exceeding 99% across all analytical methods employed. In comparison, 2,3-diphenyl-1-indanone and Chalcone, synthesized under similar laboratory conditions, exhibited slightly lower purity levels. The narrower melting point range of this compound further corroborates its higher purity compared to the alternatives.
Experimental Workflow for Purity Assessment
A systematic approach is crucial for the comprehensive evaluation of a synthesized compound's purity. The following workflow outlines the logical sequence of experiments employed in this guide.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 2-Benzoyl-1-indanone
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Benzoyl-1-indanone was located. The following guidance is based on general safety protocols for handling solid organic chemicals and information from SDSs of structurally similar compounds like 1-Indanone and Benzoyl Peroxide. Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment before proceeding with any handling, storage, or disposal of this compound.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is unavailable, compounds with similar structures can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, a cautious approach to handling is imperative. The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense to minimize exposure.[3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect eyes from dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. Closed-toe shoes. | To prevent skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be required if handling large quantities or if dust is generated and ventilation is inadequate. | To prevent inhalation of dust particles. |
Experimental Protocol for PPE Selection:
-
Hazard Assessment: Evaluate the potential hazards associated with the planned experiment, considering the quantity of this compound to be used and the potential for dust generation or aerosolization.
-
Consult General Guidelines: Refer to general laboratory safety guidelines for handling solid chemicals.
-
Select Appropriate PPE: Based on the hazard assessment, select the appropriate PPE as outlined in Table 1. Ensure all PPE is in good condition and fits correctly.
-
Training: Ensure all personnel are trained on the proper use, removal, and disposal of the selected PPE.
Operational Plan: Safe Handling and Storage
Adherence to standard laboratory operating procedures is crucial to ensure safety.
Handling:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid material.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[4] Do not eat, drink, or smoke in the laboratory.
-
Spill Procedures: In case of a spill, avoid generating dust.[5] Carefully sweep up the solid material and place it in a sealed, labeled container for disposal.[4][5] Ensure the area is then cleaned with an appropriate solvent and decontaminated.
Storage:
-
Container: Keep the container tightly closed and properly labeled.[4]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.
-
Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[7]
First Aid Measures
In the event of exposure, immediate action is necessary.
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[4] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
Diagrams
Caption: PPE Selection Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
